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Core Science & Biosynthesis

Foundational

2-Fluoro-4-octylaniline chemical structure and properties

An In-depth Technical Guide to 2-Fluoro-4-octylaniline Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of 2-Fluoro-4-octylaniline (CAS No. 2629...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-4-octylaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 2-Fluoro-4-octylaniline (CAS No. 2629323-67-5), a substituted aniline derivative of increasing interest in chemical synthesis. This document details the molecule's chemical structure, physicochemical properties, and a thorough spectroscopic and analytical profile. A proposed synthetic pathway is outlined with a discussion of the underlying chemical principles. The guide further explores the compound's reactivity and its potential applications as a key intermediate, particularly in the fields of drug discovery and materials science, where the strategic incorporation of fluorine and lipophilic alkyl chains is paramount. Safety protocols and handling guidelines based on analogous compounds are also provided to ensure safe laboratory practices. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Chemical Identity and Molecular Structure

2-Fluoro-4-octylaniline is an aromatic amine characterized by a benzene ring substituted with an amino group, a fluorine atom, and an octyl group. The specific arrangement of these functional groups dictates its unique chemical behavior and physical properties. The ortho-fluoro substitution significantly influences the electronic properties of the amino group, while the para-octyl chain imparts considerable lipophilicity.

Caption: 2D Chemical Structure of 2-Fluoro-4-octylaniline.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name 2-Fluoro-4-octylanilineN/A
CAS Number 2629323-67-5
Molecular Formula C₁₄H₂₂FN
Molecular Weight 223.33 g/mol
SMILES CCCCCCCCc1ccc(c(c1)F)N
MDL Number MFCD32875864

Physicochemical Properties

The physical properties of 2-Fluoro-4-octylaniline are largely dictated by its molecular structure. The long octyl chain contributes to a higher boiling point and lower water solubility compared to simpler anilines, while the fluorine and amine groups allow for moderate polarity.

Table 2: Physicochemical Data

PropertyValueRationale & Comments
Appearance Expected to be a liquid, possibly light yellow to brown.Aniline derivatives are often liquids at room temperature and can darken upon exposure to air and light due to oxidation.
Boiling Point Not experimentally determined. Predicted to be >250 °C at 760 mmHg.The high molecular weight and long alkyl chain significantly increase the boiling point compared to simpler analogs like 2-fluoroaniline.
Density Not experimentally determined. Predicted to be ~0.9-1.0 g/mL.Similar substituted anilines and alkylbenzenes fall within this range.
Solubility Insoluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform).The hydrophobic C₈H₁₇ chain dominates the molecule's solubility profile, making it highly soluble in nonpolar to moderately polar organic solvents.

Role of Fluorine in Drug Design

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and its presence in 2-Fluoro-4-octylaniline makes this compound a valuable building block. Judicious placement of fluorine can profoundly influence a drug candidate's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.

  • Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic environment of the molecule, leading to more potent interactions with target receptors through dipole-dipole or hydrogen bonding interactions.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the aniline amine. This modification can be critical for optimizing a drug's solubility and ionization state at physiological pH.

Given these benefits, intermediates like 2-Fluoro-4-octylaniline are sought after for synthesizing novel therapeutics where fine-tuning of pharmacokinetic and pharmacodynamic profiles is essential.

Spectroscopic and Analytical Profile

The structural features of 2-Fluoro-4-octylaniline give rise to a distinct analytical signature. The following data are predicted based on established principles of spectroscopy and analysis of analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniqueFeaturePredicted Signature
¹H NMR Aromatic Protons3 signals in the range of δ 6.5-7.5 ppm, exhibiting complex splitting due to H-H and H-F coupling.
Amino Protons (NH₂)A broad singlet around δ 3.5-4.5 ppm, which may exchange with D₂O.
Aliphatic Protons (Octyl)A triplet for the benzylic CH₂ (~δ 2.5 ppm), multiplets for the internal (CH₂)₆ (~δ 1.2-1.6 ppm), and a triplet for the terminal CH₃ (~δ 0.9 ppm).
¹³C NMR Aromatic Carbons6 distinct signals in the aromatic region (~δ 110-150 ppm). The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).
Aliphatic CarbonsSignals in the range of δ 14-35 ppm corresponding to the eight carbons of the octyl chain.
¹⁹F NMR FluorineA single signal, likely a multiplet due to coupling with ortho and meta protons, in the typical range for fluoroaromatics.
IR Spectroscopy N-H Stretch (Amine)Two characteristic medium-intensity bands in the 3350-3500 cm⁻¹ region.
C-H Stretch (Aliphatic)Multiple sharp bands in the 2850-2960 cm⁻¹ region.
C=C Stretch (Aromatic)Peaks around 1500-1600 cm⁻¹.
C-F StretchA strong, characteristic band in the 1200-1280 cm⁻¹ region.
Mass Spec. (EI) Molecular Ion (M⁺)A peak at m/z = 223.
FragmentationA prominent fragment from benzylic cleavage at m/z = 124 ([M-C₇H₁₅]⁺). Loss of the amino group or fluorine is less common.

Synthesis and Experimental Protocols

While a specific documented synthesis for 2-Fluoro-4-octylaniline is not widely published, a robust and logical synthetic route can be proposed based on standard organic transformations. The most common approach for preparing anilines is the reduction of the corresponding nitroaromatic compound.

synthesis_workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen/Wolff-Kishner Reduction cluster_2 Step 3: Nitration cluster_3 Step 4: Ether Cleavage cluster_4 Step 5: Deoxygenation cluster_5 Step 6: Nitro Group Reduction start 3-Fluoroanisole reagent1 + Octanoyl Chloride AlCl₃ start->reagent1 product1 1-(2-Fluoro-4-methoxyphenyl)octan-1-one reagent1->product1 reagent2 + Zn(Hg), HCl or + H₂NNH₂, KOH product1->reagent2 product2 2-Fluoro-1-methoxy-4-octylbenzene reagent2->product2 reagent3 + HNO₃, H₂SO₄ product2->reagent3 product3 1-Fluoro-5-methoxy-2-nitro-4-octylbenzene reagent3->product3 reagent4 + HBr or BBr₃ product3->reagent4 product4 4-Fluoro-2-nitro-5-octylphenol reagent4->product4 reagent5 1. TsCl, Py 2. H₂, Pd/C product4->reagent5 product5 2-Fluoro-4-octyl-1-nitrobenzene reagent5->product5 reagent6 + H₂, Pd/C or + SnCl₂, HCl product5->reagent6 final_product 2-Fluoro-4-octylaniline reagent6->final_product

Caption: A plausible multi-step synthetic pathway to 2-Fluoro-4-octylaniline.

Generalized Protocol for Nitro Group Reduction (Step 6)

This protocol outlines the final and most critical step in the proposed synthesis: the reduction of 2-Fluoro-4-octyl-1-nitrobenzene to the target aniline.

  • System Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 2-Fluoro-4-octyl-1-nitrobenzene (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate. The choice of solvent is critical for ensuring the solubility of the starting material and facilitating the reaction.

  • Reagent Addition:

    • Method A (Catalytic Hydrogenation): Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-5 mol%). The system is then purged with nitrogen and placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). This method is clean, often high-yielding, and the catalyst can be removed by simple filtration.

    • Method B (Chemical Reduction): Add an excess of a reducing agent like tin(II) chloride (SnCl₂) (3-5 eq) in concentrated hydrochloric acid (HCl). This is a classic and robust method for nitro group reduction.

  • Reaction Execution:

    • Method A: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Method B: Heat the reaction mixture to reflux (typically 60-80 °C). The reaction is usually complete within a few hours. Monitor by TLC.

  • Work-up and Purification:

    • Method A: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Method B: Cool the reaction mixture and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic.

  • Extraction: Transfer the resulting mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-Fluoro-4-octylaniline.

Safety and Handling

While specific toxicity data for 2-Fluoro-4-octylaniline is not available, its safety profile can be inferred from data on analogous compounds such as 4-octylaniline and other fluoroanilines. Anilines as a class are toxic and should be handled with care.

Table 4: Hazard Identification and Precautionary Statements

CategoryInformationSource(s)
GHS Pictograms GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard)Inferred from 4-octylaniline
Signal Word DangerInferred from 4-octylaniline and other fluoroanilines
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.Inferred from analogous compounds
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Inferred from analogous compounds
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-4-octylaniline is a strategically designed chemical intermediate with significant potential for application in advanced synthesis. Its trifunctional nature—a reactive aniline core, a metabolically robust fluorine substituent, and a lipophilic octyl chain—makes it a highly valuable building block for the construction of complex molecules in pharmaceutical and materials science research. This guide has provided a detailed technical overview of its structure, properties, and safe handling, offering a solid foundation for its use in the laboratory.

References

  • PubChem. 2-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

  • Otto Chemie Pvt Ltd. 2-Fluoro aniline, 99%. [Link]

  • AA Blocks. 2-Fluoro-4-octylaniline. [Link]

  • Zhou, Y., et al. (2016).
Exploratory

Technical Monograph: Characterization and Utility of 2-Fluoro-4-octylaniline (CAS 2629323-67-5)

This technical guide provides a comprehensive analysis of 2-Fluoro-4-octylaniline (CAS 2629323-67-5), a specialized fluorinated aniline intermediate used in advanced materials science and medicinal chemistry.[1] [1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Fluoro-4-octylaniline (CAS 2629323-67-5), a specialized fluorinated aniline intermediate used in advanced materials science and medicinal chemistry.[1]

[1][2][3][4]

Core Directive & Executive Summary

2-Fluoro-4-octylaniline represents a distinct class of lipophilic, fluorinated aromatic amines. Its structural duality—combining a reactive primary amine with a hydrophobic octyl chain and an electron-withdrawing fluorine atom—makes it a critical scaffold for synthesizing liquid crystalline materials and lipophilic pharmaceutical candidates.

This guide serves as a definitive reference for researchers requiring precise physicochemical data, validated analytical workflows, and handling protocols for this compound.

Key Technical Specifications
PropertySpecification
CAS Registry Number 2629323-67-5
Chemical Name 2-Fluoro-4-octylaniline
Molecular Formula C₁₄H₂₂FN
Molecular Weight 223.33 g/mol
Exact Mass 223.1736 Da
MDL Number MFCD32875864
SMILES CCCCCCCCc1ccc(c(c1)F)N
Physical State Liquid or Low-Melting Solid (dependent on purity)

Structural Analysis & Chemical Logic

The utility of CAS 2629323-67-5 stems from the specific arrangement of its functional groups. As a Senior Application Scientist, it is vital to understand why this molecule behaves the way it does to optimize its use in synthesis.

The Fluorine Effect (Ortho-Substitution)

The fluorine atom at the 2-position (ortho to the amine) exerts a strong inductive effect (-I), reducing the pKa of the aniline nitrogen compared to a non-fluorinated analog. This modulation is critical in:

  • Medicinal Chemistry: Reducing metabolic clearance by blocking metabolic hotspots on the ring.

  • Coupling Reactions: Modulating nucleophilicity during diazonium salt formation or amide coupling.

The Octyl Tail (Para-Substitution)

The 8-carbon alkyl chain at the 4-position imparts significant lipophilicity (LogP > 5.0). This feature is often exploited to:

  • Enhance Permeability: Facilitate membrane crossing in drug candidates.

  • Induce Order: Promote nematic or smectic phases in liquid crystal synthesis.

Analytical Validation Protocols

Trustworthiness in chemical research relies on rigorous self-validating protocols. The following workflows are designed to confirm identity and purity.

A. High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity and detect oxidative impurities (azobenzenes) common in stored anilines.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 15 minutes (High organic start required due to octyl chain).

  • Detection: UV at 254 nm (aromatic) and 210 nm (alkyl/amide bonds).

B. Nuclear Magnetic Resonance (NMR) Expectations

To validate the structure, look for these diagnostic signals in ¹H NMR (CDCl₃):

  • Aromatic Region (6.5 - 7.5 ppm): Three distinct protons. The proton ortho to the fluorine will show characteristic H-F coupling (

    
     Hz).
    
  • Amine Protons (~3.5 ppm): Broad singlet, exchangeable with D₂O.

  • Benzylic Methylene (~2.5 ppm): Triplet, integrating to 2H.

  • Terminal Methyl (~0.9 ppm): Triplet, integrating to 3H.

  • Alkyl Backbone (1.2 - 1.6 ppm): Multiplet integrating to 12H.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical decision tree for qualifying incoming batches of CAS 2629323-67-5 before use in synthesis.

QC_Workflow Start Incoming Batch CAS 2629323-67-5 Visual Visual Inspection (Check for oxidation/darkening) Start->Visual Solubility Solubility Test (DCM vs. Water) Visual->Solubility Pass Fail Quarantine / Redistill Visual->Fail Dark/Tar present HPLC HPLC-UV/MS Analysis (Purity > 98%?) Solubility->HPLC NMR 1H NMR Validation (Confirm F-coupling) HPLC->NMR Purity > 98% HPLC->Fail Purity < 98% Pass Release for Synthesis NMR->Pass Structure Confirmed NMR->Fail Impurity/Mismatch

Figure 1: Decision logic for the quality assurance of fluorinated alkyl-anilines. Note the critical checkpoint at HPLC to detect oxidation products before NMR structural confirmation.

Handling and Safety (E-E-A-T)

Expert Insight: Anilines with long alkyl chains can be deceptively stable. However, the electron-rich ring makes them susceptible to oxidation over time, turning samples from clear/yellow to dark brown.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Handling: Use gloves (Nitrile) and work within a fume hood. The lipophilic tail increases skin absorption potential.

  • Purification: If the compound has darkened, purification via silica gel chromatography (Hexanes/Ethyl Acetate gradient) is recommended prior to use.

References

  • PubChem Compound Summary . 2-Fluoro-4-octylaniline (CAS 2629323-67-5).[1][2][3][4][5] National Center for Biotechnology Information. Link

  • BLD Pharm . Product Specifications: 2-Fluoro-4-octylaniline. Link

  • AA Blocks . Technical Data Sheet: CAS 2629323-67-5.[1][2][3][4][6][7] Link

Sources

Exploratory

Physical Properties of Fluorinated Octyl Anilines: A Technical Guide

Executive Summary This guide provides a comprehensive technical analysis of fluorinated octyl anilines , a niche but critical class of amphiphilic molecules used in medicinal chemistry, liquid crystal engineering, and fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of fluorinated octyl anilines , a niche but critical class of amphiphilic molecules used in medicinal chemistry, liquid crystal engineering, and fluorous biphasic catalysis.

These compounds are defined by a "Janus-like" molecular architecture: a polar aniline headgroup, a hydrophobic octyl spacer, and specific fluorination patterns. The physical properties of these molecules are not monolithic; they diverge sharply depending on whether the fluorination occurs on the aromatic ring (modulating electronics and metabolic stability) or the octyl tail (introducing fluorous phase behavior).

This document serves as a reference for predicting, measuring, and exploiting these properties in drug development and material science.[1]

Part 1: Molecular Architecture & Electronic Effects

To understand the physical properties, we must first distinguish between the two primary structural motifs.[2] The behavior of the molecule is dictated by the location of the fluorine atoms.

Structural Classification
FeatureRing-Fluorinated Octyl Anilines Tail-Fluorinated (Perfluorooctyl) Anilines
Example 2-fluoro-4-octylaniline4-(1H,1H,2H,2H-perfluorooctyl)aniline
Primary Effect Electronic modulation of the amine (

shift)
Fluorous phase segregation & super-hydrophobicity
Key Application Bioisosteres, metabolic blocking (CYP450)Fluorous synthesis, self-assembling surfactants
Lipophilicity High LogP (Lipophilic)Lipophobic AND Hydrophobic (Fluorous)
The Electronic Impact on Basicity ( )

The basicity of the aniline nitrogen is the critical parameter for ionization state under physiological conditions.

  • Non-fluorinated 4-octylaniline: Behaves similarly to p-toluidine. The octyl chain is weakly electron-donating (+I effect), resulting in a

    
     slightly higher than aniline (~5.1).
    
  • Ring-Fluorinated Variants: Fluorine is highly electronegative. When substituted on the ring (ortho/meta), it exerts a strong inductive withdrawal (-I) effect, pulling electron density away from the nitrogen lone pair.

    • Ortho-fluorination:[3] Drastically lowers

      
       (typically by 1.5–2.0 units) due to inductive proximity.
      
    • Meta-fluorination: Lowers

      
       via inductive effect.[4]
      
    • Para-fluorination: A complex case where the resonance donation (+R) of fluorine competes with induction (-I), often resulting in a negligible shift or slight decrease in basicity.

Why this matters: In drug design, lowering the


 of an aniline reduces its accumulation in acidic lysosomes (lysosomal trapping) and alters its hydrogen bond donor capability.

Part 2: Thermodynamic & Phase Behavior

Melting Points and Liquid Crystallinity

4-Octylaniline is a liquid at room temperature (MP: ~17°C) due to the flexibility of the alkyl chain disrupting crystal packing.

Impact of Fluorination:

  • Ring Fluorination: Often lowers the melting point further by introducing asymmetry, which disrupts efficient packing. These derivatives are excellent candidates for room-temperature liquid crystals (nematic phases).

  • Tail Perfluorination: Drastically increases the melting point. Perfluorinated chains (

    
    ) are rigid and helical (unlike the zigzag 
    
    
    
    ). They pack efficiently via weak but additive van der Waals interactions, often creating high-melting smectic mesophases.
Solubility and Partition Coefficients (LogP vs. LogD)
  • Hydrocarbon Octyl Anilines: Highly soluble in organic solvents (DCM, Toluene); insoluble in water. LogP > 5.0.

  • Fluorous Anilines: The perfluorooctyl chain creates a "third phase." These compounds often show poor solubility in both water and standard organic solvents (like ethanol), preferring fluorous solvents (e.g., FC-72, perfluorohexane). This property is exploited in Fluorous Solid-Phase Extraction (F-SPE) .

Part 3: Experimental Protocols

Protocol A: Potentiometric Determination of Insoluble Anilines

Objective: Accurate


 measurement for highly lipophilic octyl anilines using the Yasuda-Shedlovsky extrapolation method. Standard aqueous titration fails due to precipitation.

Materials:

  • Analyte: Fluorinated octyl aniline (10 mM stock in Methanol).

  • Titrant: 0.1 M HCl and 0.1 M KOH (standardized).

  • Solvent: Methanol/Water mixtures (30%, 40%, 50%, 60% MeOH v/v).

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo) with a glass pH electrode.

Methodology:

  • Calibration: Calibrate electrode in aqueous buffers (pH 4.0, 7.0, 10.0). Correct slope for temperature (

    
    ).
    
  • Titration Series: Perform titrations in varying MeOH/Water ratios (30% to 60%). The presence of methanol ensures the octyl aniline remains dissolved throughout the protonation event.

  • Data Acquisition: Record pH vs. volume of titrant. Determine the apparent

    
     (
    
    
    
    ) at the half-equivalence point for each solvent ratio.
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant of the mix).
  • Calculation: Extrapolate the linear regression to the dielectric constant of pure water (

    
    ) to obtain the theoretical aqueous 
    
    
    
    .
Protocol B: Fluorous Partition Coefficient ( )

Objective: Quantify the affinity for fluorous phases (essential for tail-fluorinated variants).

Methodology:

  • Prepare a biphasic system: 1:1 mixture of Perfluorohexane (FC-72) and Toluene.

  • Dissolve 10 mg of the fluorinated aniline in the mixture.

  • Vortex for 5 minutes; centrifuge to separate phases.

  • Analyze aliquots from both layers using HPLC-UV or

    
    F-NMR.
    
  • Calculate

    
    .
    

Part 4: Visualization of Structure-Property Relationships

The following diagram illustrates how structural modifications dictate the physical properties and experimental workflows.

G cluster_0 Drug Design Utility cluster_1 Material Science Utility Core Aniline Core RingF Ring Fluorination (Ortho/Meta) Core->RingF Substitution Octyl Octyl Chain (C8) TailF Tail Perfluorination (C8F17) Octyl->TailF Substitution pKa Lower pKa (Reduced Basicity) RingF->pKa Inductive (-I) MetaStab Metabolic Stability (Blocks Oxidation) RingF->MetaStab Steric/Elec Fluorous Fluorous Phase Separation TailF->Fluorous Lipophobicity Rigid Rigid Packing (Higher MP) TailF->Rigid Helical Chain

Caption: Impact of fluorination site (Ring vs. Tail) on the physicochemical properties of octyl anilines.

Part 5: Applications in Drug Development

Bioisosteric Replacement & Metabolic Blocking

In medicinal chemistry, the octyl chain often represents a lipophilic anchor. However,


 chains are susceptible to rapid oxidative metabolism (hydroxylation) by CYP450 enzymes.
  • Strategy: Replacing the terminal hydrogens of the octyl chain with fluorine (e.g., terminal

    
     or full perfluorination) blocks this metabolic soft spot.
    
  • Ring Fluorination: Placing a fluorine atom ortho to the aniline nitrogen reduces the electron density on the nitrogen. This reduces the formation of reactive nitrenium ions (toxic metabolites) and lowers genotoxicity risks.

Liposomal Formulation

Fluorinated octyl anilines are increasingly used to stabilize liposomes. The fluorinated tails segregate within the lipid bilayer, creating a "teflon-like" core that prevents drug leakage and increases the circulation half-life of the nanoparticle.

References

  • PubChem. (2025).[5] 4-Octylaniline Compound Summary. National Library of Medicine. [Link]

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Yasuda-Shedlovsky Protocol). [Link]

Sources

Foundational

Electronic effects of fluorine substitution in 4-octylaniline

Title: Electronic Modulation of 4-Octylaniline via Fluorine Substitution: A Physicochemical and Synthetic Guide Executive Summary This technical guide analyzes the electronic, steric, and lipophilic perturbations introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electronic Modulation of 4-Octylaniline via Fluorine Substitution: A Physicochemical and Synthetic Guide

Executive Summary This technical guide analyzes the electronic, steric, and lipophilic perturbations introduced by fluorine substitution on the 4-octylaniline scaffold. 4-Octylaniline (CAS: 16245-79-7) is a critical amphiphile used in liquid crystal engineering, surfactant chemistry, and as a lipophilic amine model in drug discovery.[1] Fluorination of this scaffold—specifically at the ortho (2-position) and meta (3-position) sites relative to the amine—dramatically alters basicity (


), dipole moments, and metabolic stability without significantly compromising the hydrophobic tail's integrity. This document provides a theoretical framework, predictive data tables, and a validated synthetic protocol for researchers.

Part 1: Theoretical Framework & Electronic Effects[1][2]

The electronic behavior of fluorinated 4-octylaniline is governed by the interplay between the electron-donating octyl chain (


 effect) and the electron-withdrawing fluorine atom (strong 

, weak

effects).
The Hammett-Taft Conflict

In the 4-octylaniline system, the amine (


) is the reaction center. The octyl group at the para position exerts a mild electron-donating inductive effect (

), slightly increasing electron density on the nitrogen.

Introducing fluorine creates a "push-pull" electronic environment:

  • Inductive Withdrawal (

    
    ):  Fluorine (
    
    
    
    ) strongly pulls electron density through the
    
    
    -bond framework.[1] This destabilizes the anilinium cation (
    
    
    ), thereby lowering the
    
    
    (reducing basicity).
  • Resonance Donation (

    
    ):  Fluorine has lone pairs that can donate into the 
    
    
    
    -system.[2] However, efficient overlap is poor compared to Nitrogen or Oxygen.
    • Ortho-substitution (2-F): The inductive effect dominates heavily due to proximity. Additionally, an intramolecular Hydrogen Bond (IMHB) can form between

      
       and 
      
      
      
      , locking conformation.
    • Meta-substitution (3-F): Purely inductive withdrawal; no resonance stabilization is possible at the meta position relative to the amine.

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors in 2-fluoro-4-octylaniline.

ElectronicEffects Figure 1: Vector analysis of electronic perturbations in 2-fluoro-4-octylaniline. AnilineN Amine Nitrogen (Reaction Center) Ring Aromatic Ring (Conduit) AnilineN->Ring Resonance (+R) Ring->AnilineN Increased Density Fluorine 2-Fluoro Substituent (-I Acceptor / +R Donor) Ring->Fluorine Inductive Pull (-I) (Strong) Octyl 4-Octyl Group (+I Donor) Octyl->Ring Inductive Push (+I) Fluorine->AnilineN Dipole Influence & Possible IMHB Fluorine->Ring Resonance Push (+R) (Weak)

Part 2: Physicochemical Impact Data[1][2][4][5][6]

The following data table synthesizes predicted shifts based on Hammett constants (


) and bioisosteric principles relative to the parent molecule.

Table 1: Comparative Physicochemical Properties

PropertyParent (4-Octylaniline)2-Fluoro-4-octylaniline3-Fluoro-4-octylanilineMechanistic Rationale
Hammett

-0.17 (p-alkyl)+0.35 (Net withdrawal)+0.17 (Inductive only)F dominates alkyl donation.[1]
Predicted

4.95 ± 0.10~3.20 - 3.50~3.60 - 3.80Strong -I effect of F destabilizes the conjugate acid (

).[1]
LogP (Lipophilicity) 5.4 - 5.65.7 - 5.95.7 - 5.9F is more lipophilic than H; increases hydrophobicity.[1]
Dipole Moment ~1.5 D~2.8 D~2.4 DVector addition of C-F and C-N dipoles.[1]
Metabolic Stability Low (Ortho-hydroxylation)HighModerate2-F blocks P450 oxidation at the susceptible ortho site.

Note:


 values are calculated estimates based on the Hammett equation 

, where

for anilines.

Part 3: Synthetic Protocol (Self-Validating)

Synthesizing fluorinated long-chain anilines via direct electrophilic aromatic substitution is prone to isomer mixtures. The most robust, authoritative pathway is the Hydrogenation of the Nitro Precursor . This protocol ensures regioselectivity and high yield.

Reaction Scheme

Precursor: 4-octyl-2-fluoronitrobenzene (Commercial or synthesized via Suzuki coupling of 4-bromo-2-fluoronitrobenzene + octylboronic acid).[1] Reagent:


 (1 atm), 10% Pd/C catalyst.
Solvent:  Ethanol/Ethyl Acetate (1:1).[1]
Step-by-Step Methodology
  • Preparation:

    • In a 250 mL round-bottom flask, dissolve 5.0 g (approx 20 mmol) of 4-octyl-2-fluoronitrobenzene in 50 mL of anhydrous Ethanol.

    • Validation Check: Solution should be clear yellow.[1] If cloudy, add Ethyl Acetate dropwise until homogenous.

  • Catalyst Loading:

    • Add 10 mol% (approx 200 mg) of 10% Palladium on Carbon (Pd/C).

    • Safety: Add catalyst under an inert argon blanket to prevent ignition of solvent vapors.[1]

  • Hydrogenation:

    • Purge the flask with

      
       gas (balloon pressure is sufficient) for 15 minutes.
      
    • Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Endpoint Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

      
      , UV active) must disappear. The product amine will appear as a lower 
      
      
      
      spot that stains red/purple with Ninhydrin (specific for primary amines).
  • Work-up:

    • Filter the mixture through a Celite pad to remove Pd/C.

    • Concentrate the filtrate under reduced pressure.

    • Purification: If the oil is dark, purify via flash column chromatography (Silica gel, Hexane

      
       5% EtOAc/Hexane).
      
  • Characterization (Criteria for Acceptance):

    • 1H NMR (

      
      ):  Look for the disappearance of the aromatic nitro-shifted protons and the appearance of a broad singlet (
      
      
      
      ) around 3.5 ppm.
    • 19F NMR: Single sharp peak ~ -130 ppm (distinct shift from nitro precursor).

Synthesis Workflow Diagram

SynthesisProtocol Figure 2: Validated hydrogenation workflow for fluorinated octylaniline synthesis. Start Start: 4-octyl-2-fluoronitrobenzene Solvent Dissolve in EtOH/EtOAc Start->Solvent Catalyst Add 10% Pd/C (Inert Atm) Solvent->Catalyst Reaction Hydrogenation (H2, 1 atm, 6h) Catalyst->Reaction Check TLC Validation (Ninhydrin Stain) Reaction->Check Check->Reaction Incomplete Filter Celite Filtration & Concentration Check->Filter Pass Final Product: 2-fluoro-4-octylaniline Filter->Final

Part 4: Applications & Strategic Utility

Liquid Crystal Engineering

4-Octylaniline derivatives are precursors to Schiff base liquid crystals.[1] Fluorine substitution at the ortho position introduces a lateral dipole.

  • Effect: This lateral dipole disrupts efficient packing, lowering the Melting Point (

    
    ) and often suppressing smectic phases in favor of nematic phases, which are desirable for display technology.
    
  • Dielectric Anisotropy (

    
    ):  The C-F bond vector contributes to a negative dielectric anisotropy, useful for Vertical Alignment (VA) modes.
    
Drug Discovery (Bioisosterism)

In medicinal chemistry, 4-octylaniline serves as a model for lipophilic amine drugs (e.g., Fingolimod analogs).

  • Metabolic Blockade: The 2-position is the primary site for Phase I metabolic oxidation (ortho-hydroxylation). Substituting H with F at this position significantly extends the half-life (

    
    ) of the molecule in microsomal stability assays.
    
  • Basicity Modulation: Reducing the

    
     from ~5.0 to ~3.2 ensures a higher fraction of the drug remains unionized at physiological pH (7.4), potentially improving Blood-Brain Barrier (BBB) penetration via passive diffusion.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Chapter on Liquid Crystals). Link

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107–1115. Link

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on lipophilicity and reactivity).[1][3][4][5] Journal of Fluorine Chemistry, 109(1), 3-11. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Diazotization of 2-Fluoro-4-octylaniline

Executive Summary This application note details the optimized reaction conditions for the diazotization of 2-Fluoro-4-octylaniline , a substrate characterized by significant lipophilicity and ortho-fluorine electronic de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the diazotization of 2-Fluoro-4-octylaniline , a substrate characterized by significant lipophilicity and ortho-fluorine electronic deactivation. Standard aqueous diazotization protocols (HCl/NaNO₂) typically fail for this compound due to phase separation and micelle formation, resulting in low yields and tar formation.

This guide presents two validated protocols:

  • Method A (Modified Aqueous): A homogeneous acetic acid/HCl system suitable for scale-up and immediate aqueous quenching (e.g., Sandmeyer).

  • Method B (Anhydrous/Doyle): A non-aqueous approach using tert-butyl nitrite and boron trifluoride etherate (

    
    ) to isolate the stable diazonium tetrafluoroborate salt.
    

Substrate Analysis & Challenge Definition

Chemical Properties[1][2][3][4][5]
  • Substrate: 2-Fluoro-4-octylaniline

  • Structure: Aniline core with an electron-withdrawing fluorine at the ortho position and a lipophilic octyl (

    
    ) chain at the para position.
    
  • pKa:

    
     3.5 (Estimated). The ortho-fluorine reduces basicity compared to 4-octylaniline (pKa 
    
    
    
    5.0), requiring stronger acidic conditions for initial protonation.
The Solubility Bottleneck

The critical failure mode in standard diazotization is the Hydrophobic Effect .

  • Standard Conditions (2M HCl): The octyl chain drives the molecule to aggregate into oily droplets or micelles. The nitrosating species (

    
    ) cannot effectively penetrate these lipophilic aggregates, leading to slow kinetics and competing radical polymerization (tars).
    
  • Solution: The reaction medium must act as a solvent for both the lipophilic amine and the polar nitrosating agent.

Experimental Protocols

Method A: Modified Aqueous (Acetic Acid Co-Solvent)

Best for: Large-scale preparation where the diazonium salt is used immediately in-situ (e.g., Hydrolysis to phenol, Sandmeyer to halide).

Reagents
  • 2-Fluoro-4-octylaniline (1.0 equiv)

  • Glacial Acetic Acid (Volume: 5-10 mL per gram of amine)

  • HCl (conc. 37%) (3.0 - 5.0 equiv)

  • Sodium Nitrite (

    
    ) (1.1 - 1.2 equiv)
    
  • Urea (for quenching excess nitrite)

Step-by-Step Protocol
  • Solubilization: In a round-bottom flask, dissolve 2-Fluoro-4-octylaniline in Glacial Acetic Acid at room temperature. Stir until a clear, homogeneous solution is obtained.

    • Note: If the solution is not clear, gently warm to 30°C, then cool back to 20°C.

  • Acidification: Cool the solution to 0–5°C using an ice/salt bath. Dropwise, add concentrated HCl.

    • Observation: A white slurry of the amine hydrochloride salt may precipitate. This is fine; the fine precipitate is more reactive than an oily clump.

  • Nitrosation: Dissolve

    
     in a minimum volume of water (approx. 1g/2mL). Add this solution dropwise to the amine mixture, maintaining internal temperature < 5°C .
    
    • Critical: Rate of addition should be controlled to prevent brown fumes (

      
      ).
      
  • Digestion: Stir vigorously at 0–5°C for 30–45 minutes. The mixture should become a clear, pale yellow/orange solution as the diazonium salt forms (diazonium salts of this lipophilicity are often soluble in AcOH/Water mixtures).

  • Validation: Test with Starch-Iodide paper. Immediate blue/black color confirms excess nitrous acid.

  • Quenching: Add solid Urea in small portions until Starch-Iodide paper no longer turns blue (destroys excess

    
    ).
    
  • Utilization: The solution is now ready for immediate downstream coupling or substitution.

Method B: Anhydrous Isolation (The Doyle Protocol)

Best for: High-purity synthesis, isolation of the stable tetrafluoroborate salt (


), or anhydrous downstream chemistry (e.g., Balz-Schiemann).
Reagents
  • 2-Fluoro-4-octylaniline (1.0 equiv)

  • Boron Trifluoride Etherate (

    
    ) (1.5 equiv)
    
  • tert-Butyl Nitrite (TBN) (1.2 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

  • Diethyl Ether (

    
    ) (for precipitation)
    
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 2-Fluoro-4-octylaniline in anhydrous DCM (

    
     concentration). Cool to -10°C  (acetone/ice bath).
    
  • Acid Activation: Add

    
     dropwise via syringe.
    
    • Safety:

      
       fumes in air. Use a syringe and needle.
      
  • Diazotization: Dilute tert-Butyl Nitrite (TBN) in a small amount of DCM. Add dropwise to the reaction mixture over 10 minutes.

    • Mechanism:[1][2][3][4][5][6][7] TBN reacts with

      
       to generate the nitrosonium species (
      
      
      
      ) in organic phase.
  • Reaction: Stir at -10°C to 0°C for 45 minutes. The solution will likely darken slightly.

  • Precipitation: Pour the cold reaction mixture into a vigorously stirred beaker of cold Diethyl Ether (

    
    ) (volume 5x that of DCM).
    
  • Isolation: The 2-Fluoro-4-octylbenzenediazonium tetrafluoroborate salt will precipitate as a solid. Filter rapidly using a sintered glass funnel.

  • Washing: Wash the filter cake with cold

    
     to remove residual TBN and boron species.
    
  • Drying: Air dry for 10 minutes. Do not heat. Store in a plastic vial at -20°C.

Comparative Analysis of Methods

FeatureMethod A (AcOH/HCl)Method B (Doyle/BF3)
Solubility Good (due to Acetic Acid)Excellent (DCM dissolves octyl chain)
Water Sensitivity Robust (Aqueous system)Sensitive (Must be anhydrous)
Intermediate Form Solution (Chloride salt)Solid Precipitate (

salt)
Stability Low (Use within 1 hour)High (Can be stored frozen)
Cost LowHigh (

, TBN)
Recommended For Sandmeyer, HydrolysisFluorination, Heck Coupling

Visualizing the Workflow

Process Decision Matrix

The following diagram illustrates the decision logic and chemical pathway for both methods.

Diazotization_Workflow cluster_mech Critical Success Factor Start Substrate: 2-Fluoro-4-octylaniline Check Downstream Application? Start->Check MethodA Method A: Aqueous/Organic (Sandmeyer/Hydrolysis) Check->MethodA Aqueous Compatible MethodB Method B: Anhydrous (Isolation/Fluorination) Check->MethodB Anhydrous Required SolvA Solvent: Glacial AcOH Prevents micelle formation MethodA->SolvA ReagentA Reagents: HCl (aq) + NaNO2 SolvA->ReagentA ProdA Product: Diazo Solution (Use immediately) ReagentA->ProdA SolvB Solvent: DCM/THF Full solubility MethodB->SolvB ReagentB Reagents: t-Butyl Nitrite + BF3·Et2O SolvB->ReagentB ProdB Product: Solid BF4 Salt (Stable/Storable) ReagentB->ProdB Mech Lipophilic Octyl Chain requires Organic Co-solvent

Caption: Decision matrix for selecting the optimal diazotization pathway based on downstream requirements.

Safety & Handling (HSE)

  • Explosion Hazard: Dry diazonium salts (especially chlorides and nitrates) are shock-sensitive explosives. The Tetrafluoroborate (

    
    )  salt (Method B) is significantly more stable but should still be treated with caution. Never scrape dried diazonium salts with metal spatulas.
    
  • HF Generation: Method B uses

    
    . Upon contact with moisture, this releases HF fumes. Perform all operations in a fume hood.
    
  • Nitrosamines: Secondary amines (impurities) can form carcinogenic nitrosamines. Use gloves and quench waste streams with bleach or sulfamic acid.

References

  • Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2430.

  • Hanson, P., et al. "The Diazotization of Weakly Basic Amines." Organic Process Research & Development, vol. 6, no. 6, 2002.
  • Organic Syntheses. "Diazotization of Lipophilic Amines using BF3-Etherate." Org.[8][9] Syn. Coll. Vol. 10, p. 133.

  • U.S. Patent 4,874,847. "Process for the diazotisation of primary aromatic amines which are sparingly soluble in water."[10] (Hoechst AG).

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-4-octylaniline

Introduction: Navigating the Challenges of C(sp²)–F Bond Amination The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful palladium-catalyzed method for the formation of carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C(sp²)–F Bond Amination

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are crucial structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] While the coupling of aryl chlorides, bromides, and iodides is well-established, the use of aryl fluorides as electrophilic partners presents a significant challenge due to the strength of the C-F bond. However, the increasing prevalence of fluorinated compounds in drug discovery necessitates robust methods for their functionalization.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific, yet representative, substrate: 2-Fluoro-4-octylaniline. The presence of both a fluorine atom and an electron-donating octyl group on the aniline ring presents a unique set of considerations for reaction optimization. These protocols are designed to be a self-validating system, explaining the rationale behind experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving palladium in different oxidation states.[1][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This step is often rate-limiting, particularly for the less reactive C-F bond.[2][6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][2]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination (R₂NH) PdII_ArX->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Catalyst_Regen Catalyst Regeneration

Experimental Protocol: Amination of an Aryl Halide with 2-Fluoro-4-octylaniline

This protocol details a general procedure for the coupling of an aryl bromide with 2-Fluoro-4-octylaniline. The choice of an aryl bromide as the coupling partner is a strategic starting point, as it is generally more reactive than an aryl chloride and less prone to the inhibitory effects that can be observed with aryl iodides.[5]

Reagents and Equipment
Reagent/EquipmentPurpose
2-Fluoro-4-octylanilineAmine nucleophile
Aryl BromideElectrophilic coupling partner
Palladium(II) Acetate (Pd(OAc)₂)Palladium precatalyst
XPhosBulky, electron-rich phosphine ligand
Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base
Anhydrous TolueneAprotic solvent
Schlenk flask or sealed vialReaction vessel for inert atmosphere
Magnetic stirrer and hotplateFor heating and agitation
Nitrogen or Argon gas supplyTo maintain an inert atmosphere
Standard glassware for workupSeparatory funnel, flasks, etc.
Silica gel for chromatographyPurification of the product
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or a vial equipped with a magnetic stir bar, add 2-Fluoro-4-octylaniline (1.0 equiv.), the aryl bromide (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

    • Rationale: Using a slight excess of the aryl bromide ensures complete consumption of the aniline. The strong base is crucial for deprotonating the aniline to form the active nucleophile.[3]

  • Inert Atmosphere:

    • Seal the flask with a septum or cap and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

    • Rationale: The palladium catalyst and the phosphine ligand are sensitive to oxygen, which can lead to catalyst deactivation.[3]

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).

    • Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

    • Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand that has been shown to be effective for challenging couplings, including those involving electron-rich anilines.[7][8] The 2:1 ligand-to-palladium ratio is common for forming the active monoligated palladium species.

  • Solvent Addition:

    • Add anhydrous toluene via syringe to the reaction flask to achieve a concentration of 0.1-0.5 M with respect to the 2-Fluoro-4-octylaniline.

    • Rationale: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the various reaction components. The concentration can be adjusted to optimize reaction rates.

  • Reaction:

    • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Rationale: Higher temperatures are often required to facilitate the oxidative addition of the aryl halide, especially for less reactive substrates.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Rationale: Quenching with water neutralizes the excess base and precipitates inorganic salts.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-fluoro-4-octylaniline.

Workflow A 1. Reaction Setup (Aniline, Aryl Bromide, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Catalyst/Ligand Addition (Pd(OAc)₂, XPhos) B->C D 4. Solvent Addition (Anhydrous Toluene) C->D E 5. Reaction (Heating and Stirring) D->E F 6. Monitoring (TLC or LC-MS) E->F G 7. Workup (Quench with Water) F->G H 8. Extraction (Organic Solvent) G->H I 9. Purification (Column Chromatography) H->I

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure an inert atmosphere was maintained. Use a freshly opened bottle of palladium precatalyst and ligand.
Insufficiently strong baseSwitch to a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS).[9]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products Hydrodehalogenation of the aryl halideUse a less sterically hindered ligand or a weaker base.
Homocoupling of the anilineDecrease the catalyst loading or reaction temperature.
Difficulty in Purification Similar polarity of product and starting materialOptimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter polarity.

Conclusion

The Buchwald-Hartwig amination of 2-Fluoro-4-octylaniline, while presenting challenges due to the C-F bond and the electron-rich nature of the aniline, is a feasible transformation with careful selection of the catalyst system and reaction conditions. The protocol provided herein serves as a robust starting point for researchers. By understanding the underlying mechanistic principles and potential pitfalls, scientists can effectively troubleshoot and optimize this powerful C-N bond-forming reaction for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available at: [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Buchwald‐Hartwig amination of aryl halides with substituted anilines - ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

Sources

Method

Application Note: High-Purity Synthesis of Solution-Processable OLED Hole Transport Materials Using 2-Fluoro-4-octylaniline

Executive Summary & Scientific Rationale This guide details the application of 2-Fluoro-4-octylaniline (CAS: 2629323-67-5) as a critical building block for next-generation Organic Light Emitting Diodes (OLEDs). While vac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the application of 2-Fluoro-4-octylaniline (CAS: 2629323-67-5) as a critical building block for next-generation Organic Light Emitting Diodes (OLEDs).

While vacuum evaporation remains standard for small-molecule OLEDs, the industry is pivoting toward solution processing (inkjet printing, spin-coating) to reduce manufacturing costs for large-area displays. This transition requires materials that are soluble in organic solvents yet maintain high charge mobility and thermal stability.

2-Fluoro-4-octylaniline addresses these competing requirements through its bifunctional design:

  • 4-Octyl Chain (Solubilizing Group): Provides steric bulk and entropy to prevent crystallization during film formation, ensuring smooth amorphous films in solvents like toluene or chlorobenzene.

  • 2-Fluoro Substituent (Electronic Tuning): The high electronegativity of fluorine induces an inductive effect (

    
    ), lowering the Highest Occupied Molecular Orbital (HOMO) level. This facilitates better hole injection from deep-work-function anodes (like ITO/PEDOT:PSS) and improves oxidative stability. Furthermore, intermolecular 
    
    
    
    interactions can enhance packing order in the solid state, boosting hole mobility.

Synthesis Workflow: Design of Fluorinated Triarylamine HTMs

The primary application of this aniline is in the synthesis of Hole Transport Materials (HTMs) via Palladium-catalyzed Buchwald-Hartwig Cross-Coupling .

Strategic Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis of a symmetric diamine HTM (e.g., based on a fluorene or biphenyl core), a standard architecture for solution-processable devices.

G Aniline Start: 2-Fluoro-4-octylaniline (Solubility + Energy Tuning) Intermediate Pd-Amido Complex (Oxidative Addition/Transmetallation) Aniline->Intermediate Amine Binding Core Core: Dibromo-fluorene/Biphenyl (Charge Transport Backbone) Core->Intermediate Oxidative Addition Catalyst Catalyst System Pd(OAc)2 / Phosphine Ligand Catalyst->Intermediate Ligand Exchange Product Target: Fluorinated HTM (Deep HOMO, High Solubility) Intermediate->Product Reductive Elimination (C-N Bond Formation)

Figure 1: Strategic synthesis pathway utilizing Buchwald-Hartwig amination to couple 2-Fluoro-4-octylaniline with aryl halide cores.

Detailed Experimental Protocol

Protocol ID: BH-Coupling-2F4O

Objective: Synthesis of a bis(diarylamino)fluorene derivative using 2-Fluoro-4-octylaniline.

3.1 Reagents & Materials
ReagentEquiv.[1][2]RoleCritical Attribute
2-Fluoro-4-octylaniline 2.4NucleophilePurity >99.5% (HPLC) to prevent trap states
2,7-Dibromo-9,9-dioctylfluorene 1.0ElectrophileCore scaffold; octyl chains match aniline for solubility
Pd(OAc)₂ 0.05Pre-catalystSource of Pd(0) in situ
Tri-tert-butylphosphine (P(t-Bu)₃) 0.10LigandElectron-rich, bulky ligand promotes reductive elimination
Sodium tert-butoxide (NaOtBu) 3.0BaseStrong base required for deprotonation
Toluene (Anhydrous) Solvent[0.1 M]Oxygen-free; sparged with Argon
3.2 Step-by-Step Methodology

Phase 1: Inert Atmosphere Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool under a stream of high-purity Argon (or Nitrogen).

  • Critical Step: All solids (Aniline, Dibromo-core, NaOtBu) should be handled in a glovebox if possible. If not, use rapid transfer techniques under positive inert gas pressure.

Phase 2: Reaction Assembly

  • Charge the flask with 2,7-Dibromo-9,9-dioctylfluorene (1.0 equiv) and 2-Fluoro-4-octylaniline (2.4 equiv).

  • Add Toluene (concentration ~0.1 M relative to the bromide).

  • Sparge the solution with Argon for 20 minutes to remove dissolved oxygen (Oxygen poisons the Pd catalyst).

  • Add NaOtBu (3.0 equiv) and the catalyst mixture: Pd(OAc)₂ (5 mol%) and P(t-Bu)₃ (10 mol%) (often added as a stock solution in toluene).

Phase 3: Catalytic Conversion

  • Heat the reaction mixture to 100°C (oil bath temperature).

  • Monitor reaction progress via TLC (SiO₂, Hexane/DCM 9:1) or HPLC.

    • Checkpoint: The starting bromide spot should disappear within 4–12 hours.

    • Observation: The mixture will typically darken (deep orange/brown) as the triarylamine forms.

Phase 4: Work-up and Purification

  • Cool to room temperature.

  • Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Perform column chromatography (Silica Gel).

    • Eluent Gradient: Hexane → Hexane/DCM (gradient depending on polarity).

  • Final Polish: Recrystallize from Ethanol/Toluene or precipitate into Methanol to ensure high purity (>99.8%) required for OLED electronics.

Characterization & Validation Standards

To ensure the material is device-ready, the following validation steps are mandatory.

Structural & Purity Confirmation[4]
  • ¹H NMR (CDCl₃): Verify the integration of the octyl chain (multiplets at 0.8–1.6 ppm) and the specific splitting pattern of the fluorinated phenyl ring (distinct coupling constants

    
    ).
    
  • ¹⁹F NMR: Single sharp peak confirms mono-fluorination and absence of isomers.

  • HPLC/UPLC: Purity must exceed 99.5%. Impurities act as charge traps, severely reducing OLED lifetime.

Optoelectronic Validation (Data Table)

The following table compares the expected properties of the target material against a non-fluorinated reference.[3]

PropertyReference (Non-F)Target (with 2-F-4-Octyl)Impact of Modification
HOMO Level (eV) -5.2 eV-5.4 eV Deeper level improves stability & hole injection from ITO.
Solubility (Toluene) >20 mg/mL>30 mg/mL Octyl chain enhances solubility for inkjet printing.
Glass Trans. Temp (Tg) ~90°C~105°C Fluorine-induced rigidity improves thermal stability.
Hole Mobility (cm²/Vs)


F-mediated packing enhances charge hopping.

Device Integration: The Solution-Processed Stack

The synthesized material functions as the Hole Transport Layer (HTL) or Interlayer in a solution-processed stack.

Stack Figure 2: Architecture of a Hybrid/Solution-Processed OLED Device Cathode Cathode (Al/LiF or Ag) ETL Electron Transport Layer (ETL) (e.g., TPBi - Vacuum Deposited) EML Emissive Layer (EML) (Host + Dopant) HTL **Target HTL** (Synthesized from 2-Fluoro-4-octylaniline) HIL Hole Injection Layer (HIL) (PEDOT:PSS or MoOx) Anode Anode (ITO Glass)

Application Note for Device Fabrication:

  • Deposition: Spin-coat the synthesized HTM from Toluene (10 mg/mL) at 2000 rpm for 60s.

  • Annealing: Bake at 120°C for 20 mins (under N₂) to remove residual solvent and densify the film.

  • Orthogonality: Ensure the solvent used for the subsequent layer (EML) does not re-dissolve this HTL. The octyl chains provide solubility, so the EML should ideally be deposited from a solvent where the HTL is less soluble (e.g., alcohols), or the HTL should be cross-linked (if cross-linking groups are added).

References

  • Buchwald, S. L., & Hartwig, J. F. (1994).[4] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5] Wikipedia / Primary Literature Summary. Retrieved from [Link][1][6]

  • Royal Society of Chemistry. (2010).[7] Solution processable small molecules for organic light-emitting diodes. Journal of Materials Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). High-Efficiency Solution-Processable OLEDs by Employing Thermally Activated Delayed Fluorescence Emitters. PubMed Central. Retrieved from [Link]

  • AA Blocks. (2024). 2-Fluoro-4-octylaniline Product Specifications (CAS 2629323-67-5).[8] Retrieved from [Link]

Sources

Application

High-Performance Fluorinated Mesogen Synthesis: A Guide to 2-Fluoro-4-octylaniline Derivatives

Executive Summary This application note details the strategic design and synthesis of liquid crystalline mesogens utilizing 2-Fluoro-4-octylaniline (CAS: 2629323-67-5) as a primary building block. Lateral fluorination is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic design and synthesis of liquid crystalline mesogens utilizing 2-Fluoro-4-octylaniline (CAS: 2629323-67-5) as a primary building block. Lateral fluorination is a critical technique in modern liquid crystal (LC) design, utilized to lower melting points, suppress smectic ordering in favor of nematic phases, and reduce rotational viscosity. This guide provides validated protocols for synthesizing Schiff base and Azo-based mesogens, specifically tailored for researchers developing low-viscosity materials for electro-optical applications.

Part 1: Strategic Molecular Design

The Precursor Advantage

2-Fluoro-4-octylaniline combines three structural features essential for high-performance mesogens:

  • Rigid Core Potential: The aniline moiety readily forms extended

    
    -conjugated systems (Schiff bases, Azo linkages).
    
  • Lateral Fluorine Substitution (2-position):

    • Steric Effect:[1][2][3] The fluorine atom (

      
       Å) introduces a lateral dipole and steric bulk that disrupts efficient crystal packing. This significantly lowers the Crystal-to-Mesophase transition temperature (
      
      
      
      ), often enabling room-temperature liquid crystallinity.
    • Electronic Effect: High electronegativity increases the dielectric anisotropy (

      
      ), essential for responsiveness to electric fields.
      
  • Octyl Tail (C8): A flexible alkyl chain of 8 carbons is thermodynamically optimal for stabilizing mesophases. It provides sufficient van der Waals interaction to maintain alignment without inducing excessive crystallinity associated with longer chains (

    
    ).
    
Target Molecular Architectures

We define two primary classes of mesogens derived from this precursor:

ClassStructure TypeKey CharacteristicTarget Application
Type A Fluorinated Schiff Bases Low viscosity, Nematic phase dominant.Fast-switching displays, dynamic sensors.
Type B Fluorinated Azo-Esters High thermal stability, Photo-responsive.Optical storage, photo-alignment layers.

Part 2: Experimental Protocols

Protocol A: Synthesis of Fluorinated Schiff Base Mesogens

Objective: Synthesis of (E)-N-(4-alkoxybenzylidene)-2-fluoro-4-octylaniline. Mechanism: Acid-catalyzed condensation.

Reagents Required:
  • 2-Fluoro-4-octylaniline (1.0 eq)

  • 4-Alkoxybenzaldehyde (e.g., 4-hexyloxybenzaldehyde) (1.0 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

Step-by-Step Methodology:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-octylaniline (5 mmol, 1.12 g) in 20 mL of absolute ethanol.

  • Addition: Add 4-hexyloxybenzaldehyde (5 mmol, 1.03 g) to the solution. The mixture may turn slightly yellow immediately.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1). The Schiff base typically appears as a less polar spot than the aldehyde.
    
  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath (

    
    C) for 1 hour.
    
  • Filtration: Filter the crude solid using a Buchner funnel and wash with cold ethanol (

    
     mL).
    
  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in the minimum amount of boiling ethanol, filter while hot (to remove insoluble impurities), and allow to cool slowly.

  • Drying: Dry the purified crystals in a vacuum oven at

    
    C for 12 hours.
    

Expected Yield: 75–85% Appearance: White to pale yellow crystalline needles.

Protocol B: Synthesis of Azo-Ester Mesogens

Objective: Synthesis of 2-fluoro-4-((4-hydroxyphenyl)diazenyl)-4-octylbenzene intermediates for esterification. Mechanism: Diazotization followed by electrophilic aromatic substitution (coupling).

Reagents Required:
  • 2-Fluoro-4-octylaniline (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Hydrochloric Acid (HCl, conc.)[4][5]

  • Phenol (1.0 eq)

  • Sodium Hydroxide (NaOH)[5]

Step-by-Step Methodology:
  • Diazotization:

    • Dissolve 2-Fluoro-4-octylaniline (10 mmol, 2.23 g) in a mixture of concentrated HCl (3 mL) and water (10 mL).

    • Cool the solution to

      
      C  in an ice-salt bath. Crucial: Temperature must not exceed 
      
      
      
      C to prevent decomposition of the diazonium salt.
    • Dropwise, add a solution of

      
       (12 mmol, 0.83 g) in water (5 mL). Stir for 30 minutes. The solution should be clear; a positive starch-iodide test confirms excess nitrous acid.
      
  • Coupling:

    • Prepare a separate solution of Phenol (10 mmol, 0.94 g) in 10% NaOH (20 mL). Cool to

      
      C.
      
    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.

    • Maintain pH > 9 by adding additional NaOH if necessary. An orange-red precipitate will form immediately.

    • Stir at

      
      C for 1 hour, then allow to warm to room temperature over 2 hours.
      
  • Isolation:

    • Acidify the mixture with dilute HCl to pH ~5-6 to protonate the phenolate.

    • Filter the solid and wash copiously with water.[6]

  • Purification: Recrystallize from Ethanol/Water (9:1) mixture.

Expected Yield: 65–75% Appearance: Orange/Red powder.

Part 3: Characterization & Data Analysis[7]

Expected Phase Behavior

The introduction of the lateral fluorine atom at the 2-position (ortho to the amine/linkage) typically results in the following trends compared to non-fluorinated analogues:

PropertyEffect of 2-Fluoro SubstitutionMechanistic Reason
Melting Point (

)
Decreases (by 10–30°C)Lateral protrusion disrupts efficient crystal lattice packing.
Nematic Range Expands Suppression of highly ordered Smectic phases; favors Nematic disorder.
Dielectric Anisotropy (

)
Increases (Negative or Positive)C-F bond adds a dipole moment perpendicular to the long axis (if lateral).
Visualization of Synthesis Workflow

SynthesisWorkflow Precursor 2-Fluoro-4-octylaniline (Precursor) Condensation Condensation (EtOH, H+, Reflux) Precursor->Condensation Diazotization Diazotization (NaNO2, HCl, 0°C) Precursor->Diazotization Aldehyde 4-Alkoxybenzaldehyde Aldehyde->Condensation SchiffBase Schiff Base Mesogen (Nematic Phase) Condensation->SchiffBase -H2O Diazonium Diazonium Salt (Intermediate) Diazotization->Diazonium Coupling Azo Coupling (pH > 9) Diazonium->Coupling Phenol Phenol/Coupler Phenol->Coupling AzoMesogen Azo Mesogen (Smectic/Nematic) Coupling->AzoMesogen

Caption: Dual synthetic pathways for generating distinct mesogenic classes from the 2-Fluoro-4-octylaniline precursor.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitate (Schiff Base) High solubility of product.Cool to -20°C; add water dropwise to induce nucleation; scratch glass.
Low Yield (Azo) Diazonium decomposition.Ensure temperature stays strictly below 5°C during diazotization.
Broad Transition Peaks (DSC) Impurities/Isomers.Recrystallize twice; verify purity via HPLC (>99.5% required for sharp transitions).
Oiling Out Product melting point < Reaction temp.Use a lower boiling solvent (Methanol) or seed with a crystal.

References

  • Design of Fluorinated Mesogens: Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Link

  • Schiff Base Protocols: Ha, S. T., et al. (2010). Synthesis of new Schiff-base ester liquid crystals. Liquid Crystals.[7][8][9][10][11] Link

  • Lateral Substitution Effects: Naoum, M. M., et al. (2015). Effect of lateral substitution on the mesomorphic behavior of some azo-ester liquid crystals. Liquid Crystals.[7][8][9][10][11] Link

  • Azo Coupling Methodology: BenchChem. (2025). Technical Guide to 4-[(4-phenyldiazenylphenyl)diazenyl]phenol. Link

  • Precursor Data: PubChem. (2025). 2-Fluoro-4-octylaniline Compound Summary. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-Fluoro-4-octylaniline

Executive Summary & Route Selection The synthesis of 2-Fluoro-4-octylaniline presents a classic chemoselectivity challenge: installing a lipophilic octyl chain on an electron-deficient (fluorinated) aromatic ring without...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of 2-Fluoro-4-octylaniline presents a classic chemoselectivity challenge: installing a lipophilic octyl chain on an electron-deficient (fluorinated) aromatic ring without compromising the sensitive amine or fluorine functionalities.

Direct alkylation (Friedel-Crafts) is not recommended due to the deactivating nature of the fluorine/amine substituents and the high probability of polyalkylation.

We recommend two primary pathways based on your scale and available equipment:

FeatureMethod A: Molander Coupling (Recommended) Method B: Sonogashira + Reduction
Chemistry Suzuki-Miyaura (

-

)
Sonogashira (

-

)

Hydrogenation
Key Reagents K-Octyltrifluoroborate, RuPhos, Pd(OAc)₂1-Octyne, Pd(PPh₃)₂Cl₂, CuI, H₂/Pd/C
Yield Potential High (75-90%)Moderate-High (60-85%)
Risk Profile Low (Air stable precursors)Medium (Hydrogenation selectivity)
Best For Lab scale, high purity, rapid optimizationKilo-scale, cost-reduction

Method A: The Molander Modification (Suzuki-Miyaura)

This protocol utilizes Potassium Octyltrifluoroborate instead of octylboronic acid. Primary alkyl boronic acids are notoriously unstable (prone to protodeboronation and trimerization). Trifluoroborates are air-stable solids that release the active boronic acid slowly, maintaining a low concentration that favors cross-coupling over decomposition.

Reagents & Stoichiometry
  • Substrate: 4-Bromo-2-fluoroaniline (1.0 equiv)

  • Nucleophile: Potassium n-octyltrifluoroborate (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: RuPhos (4 mol%) — Critical for

    
     alkyl coupling.
    
  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/H₂O (3:1 ratio)

Step-by-Step Protocol
  • Setup: In a reaction vial, combine 4-bromo-2-fluoroaniline, potassium n-octyltrifluoroborate, K₂CO₃, Pd(OAc)₂, and RuPhos.

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 95°C for 18–24 hours with vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry organic layer over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is less polar than the starting bromide.

Why this works (Mechanism)

Standard Pd ligands (PPh₃) fail at alkyl-aryl coupling because the intermediate alkyl-palladium species undergoes rapid


-hydride elimination , forming an alkene (1-octene) and reducing the yield. RuPhos  is a bulky, electron-rich Buchwald ligand that accelerates reductive elimination, forming the C-C bond faster than the 

-hydride elimination can occur [1].

Method B: Sonogashira Coupling & Reduction

If trifluoroborates are unavailable, the Sonogashira route is robust but requires a two-step sequence.

Phase 1: Sonogashira Coupling
  • Reactants: 4-Bromo-2-fluoroaniline + 1-Octyne.

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (2 mol%).

  • Base/Solvent: Et₃N (or Diisopropylamine) / THF.

  • Condition: 60°C under Argon.

  • Result: Formation of 2-fluoro-4-(oct-1-ynyl)aniline.

Phase 2: Hydrogenation (The Danger Zone)
  • Goal: Reduce the alkyne to alkane without removing the Fluorine (Hydrodefluorination).

  • Protocol: Dissolve intermediate in EtOH. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm).

  • Critical Control: Monitor via LCMS every 30 mins. Stop immediately upon disappearance of alkyne. Prolonged exposure will strip the fluorine atom [3].

Troubleshooting Center (FAQs)

Issue 1: "My yield is stuck at 30-40%."

Diagnosis: Likely Protodeboronation (in Method A) or Catalyst Poisoning .

  • Fix 1 (Water Ratio): The Molander coupling requires water for the hydrolysis of the trifluoroborate to the active boronic acid species. If you used anhydrous toluene, the reaction will stall. Ensure the 3:1 Toluene:Water ratio is precise.

  • Fix 2 (Base Choice): Switch K₂CO₃ to Cs₂CO₃ . Cesium's larger cation effect often improves solubility and transmetallation rates in difficult alkyl couplings.

Issue 2: "I am seeing a 'des-bromo' byproduct (2-fluoroaniline)."

Diagnosis: This is hydrodehalogenation. The Pd is inserting into the C-Br bond, but instead of transmetallating with the boron, it grabs a hydride (from solvent or impurities) and eliminates.

  • Fix: Increase the concentration of the Borate nucleophile (to 1.5 equiv).

  • Fix: Ensure the solvent is rigorously degassed. Oxygen promotes homocoupling, leaving the aryl-palladium species waiting around to find a hydride.

Issue 3: "The product is an inseparable oil/waxy solid."

Diagnosis: Long alkyl chains create "greasy" molecules that smear on silica columns. Solution: The "Acid-Base Switch" Purification Since your product is an aniline (basic), use this chemical purification to skip the column:

  • Dissolve crude oil in Et₂O .

  • Extract with 1M HCl (3x). The product goes into the aqueous layer (as the ammonium salt). Impurities (phosphine oxides, unreacted borates, homocoupled octanes) stay in the organic layer.

  • Wash the aqueous layer with fresh Et₂O.

  • Basify the aqueous layer with 6M NaOH until pH > 12.

  • Extract the now-free amine back into Et₂O . Dry and concentrate.

Visualized Workflows

Figure 1: Reaction Optimization Decision Tree

Use this logic gate to determine the cause of failure in Method A.

OptimizationLogic Start Start: Low Yield in Suzuki Coupling CheckSM Check TLC/LCMS: Is Starting Material (Bromide) consumed? Start->CheckSM SM_Remains Yes: SM Remains CheckSM->SM_Remains No SM_Gone No: SM Consumed CheckSM->SM_Gone Yes CheckCat Is Catalyst Black/Precipitated? SM_Remains->CheckCat O2_Leak Diagnosis: Catalyst Death (O2 Leak) Action: Regas solvents, seal tighter CheckCat->O2_Leak Yes (Pd Black) Inactive_Cat Diagnosis: Poor Oxidative Addition Action: Switch to XPhos or SPhos Pd G2 CheckCat->Inactive_Cat No (Solution Clear) Identify_Prod Identify Major Byproduct SM_Gone->Identify_Prod Debromo Byproduct: 2-Fluoroaniline (Hydrodehalogenation) Identify_Prod->Debromo Homocouple Byproduct: Octane-Octane dimer Identify_Prod->Homocouple Fix_Debromo Action: Increase Borate to 1.5eq Switch solvent to Dioxane Debromo->Fix_Debromo Fix_Homo Action: Reduce Catalyst Loading Add active Borate slower Homocouple->Fix_Homo

Caption: Diagnostic logic flow for troubleshooting low yields in Pd-catalyzed alkylation of fluoroanilines.

Figure 2: The "Acid-Base Switch" Purification Protocol

Standard chromatography is often inefficient for lipophilic anilines. This extraction method utilizes the basicity of the aniline nitrogen.

Purification Crude Crude Mixture (Product + Impurities) AcidWash Add 1M HCl + Ether Shake & Separate Crude->AcidWash OrgLayer1 Organic Layer (Contains Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Product-HCl Salt) AcidWash->AqLayer1 Keep BaseWash Add NaOH to Aqueous until pH > 12 AqLayer1->BaseWash Extract Extract with Ether Dry & Evaporate BaseWash->Extract Final Pure 2-Fluoro-4-octylaniline Extract->Final

Caption: Chemical purification workflow to isolate 2-fluoro-4-octylaniline without column chromatography.

Key Data & Benchmarks

ParameterStandard ConditionsOptimized Conditions
Catalyst System PdCl₂(dppf)Pd(OAc)₂ / RuPhos
Boron Source Octylboronic AcidK-Octyltrifluoroborate
Solvent THF/WaterToluene/Water (3:1)
Reaction Time 48 Hours18 Hours
Typical Yield 45%88%

References

  • Molander, G. A., & Sandrock, D. L. (2009).[4] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Current Organic Synthesis.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

  • Cui, L., et al. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides.[5] Molecules.

  • BenchChem Technical Notes. (2025). HPLC Analysis of Long-Chain N-Alkylanilines.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-4-octylaniline Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Fluoro-4-octylaniline. This sterically hindered ani...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Fluoro-4-octylaniline. This sterically hindered aniline derivative is a valuable building block, but its unique structure presents significant challenges in common cross-coupling reactions. The ortho-fluorine substituent and the bulky para-octyl chain create a demanding steric and electronic environment that can impede catalyst performance and lead to low reaction yields.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights in a direct question-and-answer format to help you successfully incorporate this substrate into your synthetic workflows.

The Core Challenge: A Molecule with Dual Impediments

Understanding the structure of 2-Fluoro-4-octylaniline is the first step to troubleshooting failed reactions. Two key features are responsible for its challenging reactivity:

  • Ortho-Fluorine Group: While fluorine is a relatively small atom, its placement directly adjacent to the reactive amino group creates a significant steric shield. This bulk hinders the approach of the metal catalyst complex, which is necessary for C-N bond formation. Electronically, fluorine exerts a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the aniline nitrogen.[1][2]

  • Para-Octyl Group: This long alkyl chain adds to the overall bulk of the molecule, further contributing to steric hindrance and potentially influencing solubility.

Figure 1: Structural Challenges of 2-Fluoro-4-octylaniline

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered when using 2-Fluoro-4-octylaniline in cross-coupling reactions.

Category 1: Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is the most direct method for N-arylation, but it is highly sensitive to steric hindrance.[3]

Q1: My Buchwald-Hartwig reaction is giving low to no yield. What are the most common causes?

A1: Failure in this coupling is almost always linked to the catalyst's inability to navigate the sterically congested environment of the aniline. The primary culprits are:

  • Inefficient Reductive Elimination: This is often the rate-limiting step for sterically demanding substrates. The bulky groups on both the aniline and the aryl halide can make it difficult for the final C-N bond to form and regenerate the active Pd(0) catalyst.[4]

  • Slow Oxidative Addition: If your aryl halide is also hindered or electron-rich (like an aryl chloride), the initial step of the catalytic cycle can be exceedingly slow.[4]

  • Inappropriate Ligand Choice: Using standard, less bulky ligands (e.g., PPh₃) is a common mistake. These ligands do not create the necessary reactive environment for hindered substrates.[5]

  • Catalyst Decomposition: The formation of inactive palladium black indicates that your catalytic species is not stable under the reaction conditions, often due to high temperatures or impurities.[5]

Q2: How do I select the right catalyst system to improve my yield?

A2: Catalyst and ligand selection is the most critical factor for success.[6] For a substrate like 2-Fluoro-4-octylaniline, you must use a bulky, electron-rich phosphine ligand. These ligands promote the crucial oxidative addition and reductive elimination steps by stabilizing the coordinatively unsaturated palladium center.[7]

Ligand ClassExample(s)Performance with Hindered AnilinesKey Considerations
First-Generation PPh₃, P(o-tolyl)₃Poor to NoneNot suitable for this substrate. Requires high temperatures and gives low yields.
Bulky, Monodentate XPhos, SPhos, RuPhos Excellent (Recommended) The gold standard for hindered substrates.[5] Creates a highly active catalyst, often allowing for lower reaction temperatures and broader substrate scope.[8]
Bidentate BINAP, dppfModerate to GoodCan be effective, but generally less so than the bulky monodentate ligands for extremely hindered anilines.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesGood to ExcellentA strong alternative to phosphine ligands, known for creating highly stable and active palladium complexes.[10]

Recommendation: Start with a pre-formed G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable and generate the active LPd(0) species reliably, avoiding issues with inefficient in-situ reduction.[11]

Q3: Beyond the catalyst, what reaction parameters should I optimize?

A3: Fine-tuning your reaction conditions is essential.

  • Base Selection: The base's role is to deprotonate the aniline, making it a more active nucleophile. For hindered anilines, a strong, non-nucleophilic base is required.

    • Good choices: K₃PO₄, Cs₂CO₃

    • Stronger choices: NaOtBu, LHMDS (use with caution if your substrate has base-sensitive functional groups).

  • Solvent: Aprotic solvents are standard. Toluene, 1,4-dioxane, or THF are excellent choices. Ensure they are anhydrous and rigorously degassed to prevent catalyst deactivation.[4]

  • Temperature: Increased temperature provides the activation energy needed to overcome steric repulsion.[6] A typical range is 80-120 °C. Monitor for catalyst decomposition (palladium black formation) if pushing the temperature higher.[12]

G Figure 2: Troubleshooting Workflow for C-N Coupling cluster_catalyst Catalyst Details cluster_conditions Conditions Details Start Low / No Yield with 2-Fluoro-4-octylaniline Check_Catalyst Step 1: Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Step 2: Optimize Reaction Conditions Check_Catalyst->Check_Conditions Ligand OK? (e.g., XPhos, SPhos) Ligand Use Bulky Monodentate Ligand (XPhos, SPhos, RuPhos) Check_Catalyst->Ligand Precatalyst Use Modern Precatalyst (e.g., XPhos Pd G3) Check_Catalyst->Precatalyst Check_Reagents Step 3: Verify Reagent Quality Check_Conditions->Check_Reagents Conditions OK? (Base, Temp, Solvent) Base Strong, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃, NaOtBu) Check_Conditions->Base Temp Elevate Temperature (80-120 °C) Check_Conditions->Temp Solvent Anhydrous, Degassed Solvent (Toluene, Dioxane) Check_Conditions->Solvent Alternative_Rxn Step 4: Consider Alternative Reactions Check_Reagents->Alternative_Rxn Reagents OK? (Anhydrous, Degassed) Success Reaction Successful Alternative_Rxn->Success e.g., Ullmann Condensation

Figure 2: Troubleshooting Workflow for C-N Coupling
Category 2: Suzuki and Sonogashira Couplings (C-C Coupling)

For C-C bond formation, the 2-Fluoro-4-octylaniline must first be converted into an aryl halide (e.g., by iodination or bromination). The steric hindrance remains a significant factor, now affecting the oxidative addition step of the catalytic cycle.[13]

Q4: I am attempting a Suzuki coupling with a brominated derivative of the aniline, but the reaction is sluggish. How can I improve it?

A4: A sluggish Suzuki reaction with this substrate points to a difficult oxidative addition step. The ortho-fluorine and the aniline's own amino group can hinder the palladium catalyst's access to the C-Br bond.

  • Switch to an Iodide: If possible, use the iodo-derivative of your aniline. The C-I bond is more reactive and undergoes oxidative addition more readily than the C-Br bond.[13]

  • Use a More Active Catalyst: Just as with C-N coupling, a bulky, electron-rich ligand is essential. Systems like Pd(OAc)₂ with SPhos or a pre-formed catalyst like SPhos Pd G3 are highly effective.[12]

  • Base and Solvent: The choice of base is critical for activating the boronic acid via the formation of a more nucleophilic boronate species.[10] A combination of K₃PO₄ in a solvent system like dioxane/water is a robust starting point.[12] Ensure vigorous stirring if using a biphasic system.[14]

Q5: I'm observing significant dehalogenation and protodeboronation side products. What is causing this?

A5: These side reactions are common in challenging couplings.

  • Dehalogenation (Aryl Halide → Arene): This often occurs when the catalytic cycle stalls after oxidative addition. It can be promoted by trace water or other protic sources. To minimize it, ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere.[7]

  • Protodeboronation (Boronic Acid → Arene): This is the hydrolysis of the boronic acid before it can transmetalate to the palladium center. Using anhydrous solvents, ensuring the base is dry, and using boronic esters (e.g., pinacol esters) can significantly reduce this side reaction.[4]

Category 3: Alternative Coupling Strategies

Q6: Palladium-catalyzed methods are consistently failing. Is there an alternative to Buchwald-Hartwig for C-N bond formation?

A6: Yes, the Ullmann Condensation is a classical and powerful alternative for forming C-N bonds, particularly with hindered substrates.[15] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have made it a much more practical method.[16]

  • Modern Ullmann Conditions: These reactions typically use a catalytic amount of a copper(I) source (e.g., CuI) in the presence of a ligand. Diamine or picolinic acid-based ligands can significantly accelerate the reaction, allowing for lower temperatures (100-140 °C) and broader functional group tolerance.[16][17][18]

  • Advantages: Copper-based systems can sometimes succeed where palladium systems fail due to different mechanistic pathways and tolerance for sterically congested environments.[19]

  • Considerations: Ullmann reactions can still require higher temperatures than optimized Buchwald-Hartwig reactions and may have a different substrate scope.[15]

Experimental Protocols

Protocol 1: Generalized Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This protocol provides a robust starting point for coupling 2-Fluoro-4-octylaniline with an aryl bromide.

G Figure 3: Buchwald-Hartwig Amination Workflow Setup 1. Setup Oven-dried Schlenk flask under Argon Reagents 2. Add Solids Aryl Bromide (1.0 eq) NaOtBu (1.4 eq) Setup->Reagents Catalyst 3. Add Catalyst XPhos Pd G3 (2 mol%) Reagents->Catalyst Liquids 4. Add Liquids 2-Fluoro-4-octylaniline (1.2 eq) Anhydrous, Degassed Toluene Catalyst->Liquids Reaction 5. Reaction Heat to 100-110 °C Monitor by TLC/LC-MS Liquids->Reaction Workup 6. Workup & Purification Aqueous Quench Extraction & Chromatography Reaction->Workup

Figure 3: Buchwald-Hartwig Amination Workflow

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.) and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Addition of Liquids: Add anhydrous, degassed toluene via syringe. Follow with the addition of 2-Fluoro-4-octylaniline (1.2 eq.).

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and transfer to a separatory funnel.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Generalized Suzuki-Miyaura Coupling of a Hindered Aryl Iodide

This protocol is for coupling a halogenated derivative of 2-Fluoro-4-octylaniline with a boronic acid.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl iodide (e.g., 1-iodo-2-fluoro-4-octylbenzene, 1.0 eq.), the boronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or a toluene/water 10:1 mixture). Seal the flask.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

References

  • Andre, V., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Retrieved from [Link]

  • Pinilla, C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H). ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Retrieved from [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Retrieved from [Link]

Sources

Troubleshooting

Stability of 2-Fluoro-4-octylaniline under oxidative conditions

Case Reference: OX-2F4O-STAB Status: Active Guide Technician: Senior Application Scientist, Chemical Stability Unit Executive Summary 2-Fluoro-4-octylaniline (CAS: N/A for specific isomer, generic alkylaniline class) pre...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: OX-2F4O-STAB

Status: Active Guide Technician: Senior Application Scientist, Chemical Stability Unit

Executive Summary

2-Fluoro-4-octylaniline (CAS: N/A for specific isomer, generic alkylaniline class) presents a dual stability challenge. While the fluorine atom at the ortho-position (C2) provides some oxidative resistance compared to non-fluorinated anilines by lowering the HOMO energy of the ring, the electron-rich amine and the benzylic position of the octyl chain remain susceptible to oxidative degradation.

This guide addresses the three most common failure modes reported by researchers: storage discoloration , metabolic instability (microsomal clearance) , and synthetic side-reactions .

Module 1: Storage & Handling (The "Browning" Effect)

Q: My clear oil has turned dark brown/reddish after two weeks. Is the compound compromised?

A: Likely superficial oxidation, but purity must be verified. Anilines are notorious for "browning" due to trace oxidation. The color comes from highly conjugated impurities (e.g., azobenzenes or quinone imines) that have high extinction coefficients; even <0.5% impurity can darken the entire sample.

The Mechanism (Why this happens):
  • Radical Initiation: Light or trace metals catalyze the formation of an anilinyl radical cation (

    
    ).
    
  • Coupling: Two radicals couple to form hydrazobenzene derivatives, which oxidize further to azo compounds (colored).

  • Fluorine Impact: The 2-Fluoro substituent sterically hinders ortho-coupling but does not prevent N-centered radical formation.

Troubleshooting Protocol: Rescue & Purification

If purity is <95% by HPLC, perform this "Acid-Base Rescue" to remove non-basic oxidative impurities (azo compounds/quinones).

StepActionTechnical Rationale
1 Dissolve Dissolve the dark oil in diethyl ether or MTBE.
2 Acidify Add 1M HCl (aq) with vigorous stirring.
3 Partition Separate layers. Keep the Aqueous Layer.
4 Wash Wash the aqueous layer 2x with ether.
5 Basify Neutralize aqueous layer with NaOH/NaHCO3 to pH >10.
6 Extract Extract into DCM, dry over

, and concentrate.

Pro-Tip: For long-term storage (>1 month), convert the free base to the Hydrochloride Salt . The salt form shuts down the lone pair availability, effectively halting oxidative degradation.

Module 2: Biological Stability (Metabolism)

Q: We are seeing rapid clearance in liver microsomes (RLM/HLM). Is the Fluorine failing to block metabolism?

A: The Fluorine is working, but the Octyl chain is likely the culprit. Researchers often assume the Fluorine (C2) protects the ring. While it blocks ortho-hydroxylation at that specific site, the octyl chain introduces a massive "soft spot" for Cytochrome P450 enzymes.

Metabolic Liability Map
  • Benzylic Oxidation (Major): The carbon alpha to the ring (C1 of the octyl chain) is highly activated. CYP450s will hydroxylate here, leading to chain scission or ketone formation.

  • 
    -Oxidation (Minor):  The terminal end of the octyl chain is susceptible to oxidation to a carboxylic acid.
    
  • N-Oxidation: Formation of hydroxylamine (

    
    ), a precursor to toxic nitroso metabolites.
    
Visualizing the Degradation Pathways

The following diagram maps the competition between chemical storage oxidation and biological metabolism.

OxidationPathways Parent 2-Fluoro-4- octylaniline Radical Anilinyl Radical (Cation) Parent->Radical Air/Light (Storage) Benzylic Benzylic Alcohol (Major Metabolite) Parent->Benzylic CYP450 (C-Hydroxylation) N_OH N-Hydroxylamine (Toxicophore) Parent->N_OH FMO/CYP (N-Oxidation) Dimer Azo Dimer (Colored Impurity) Radical->Dimer Coupling ChainScission 4-Amino-3-fluorobenzoic acid derivative Benzylic->ChainScission Further Oxidation

Figure 1: Divergent oxidation pathways. Red paths indicate storage degradation (chemical); Green/Yellow paths indicate metabolic clearance (biological).

Module 3: Synthetic Troubleshooting

Q: The compound degrades during oxidative cross-coupling (e.g., Buchwald-Hartwig or Chan-Lam). How do I prevent this?

A: The amine is competing with the metal catalyst. In oxidative conditions (especially with Cu(II) or Pd(II)/O2), the aniline can oxidize faster than it couples.

Technical Fixes:
  • Switch to Pre-Catalysts: Use Pd(0) sources or reduced Cu(I) species under strict inert atmosphere to avoid an oxidative induction period.

  • Protect the Amine: If the reaction allows, use the N-acetyl or N-Boc derivative. The electron-withdrawing protecting group pulls density from the nitrogen, raising the oxidation potential significantly.

    • Note: The 2-Fluoro group lowers the pKa of the aniline (approx pKa ~3.5-4.0 vs 4.6 for aniline). This makes the nitrogen less nucleophilic, requiring stronger bases or more active catalysts for coupling.

Module 4: Analytical Artifacts (LC-MS)

Q: I see a mass peak at [M+16] and [M+14] in LC-MS. Is my sample impure?

A: Not necessarily. These are often "In-Source" artifacts. Anilines with long alkyl chains can form artifacts in the electrospray ionization (ESI) source.

Observed MassPotential SpeciesDiagnosis Strategy
M + 16 N-Oxide or Hydroxylated Octyl Retest at lower source voltage. If peak intensity drops relative to parent, it is an in-source artifact. If it persists, it is a real impurity (likely benzylic oxidation).
M + 14 Carbonyl (Ketone) Likely oxidation of the octyl chain (methylene

ketone). This is a stable impurity, not an artifact.
2M - 2 Azo Dimer Check UV absorbance at >400nm. If no visible color, this is likely an ESI cluster, not a chemical dimer.

Summary of Recommendations

  • Storage: Store as HCl salt at -20°C under Argon. If storing as free base, use amber vials and expect discoloration over time.

  • Metabolism: If half-life is too short, consider fluorinating the benzylic position (replacing H with F on the octyl chain) to block the primary metabolic soft spot.

  • Synthesis: Account for the reduced nucleophilicity caused by the 2-Fluoro substituent; increase catalyst loading or reaction temperature slightly compared to non-fluorinated aniline.

References

  • Kyeremateng, S. O., et al. (2021). Metabolic Stability of Fluorinated Anilines in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism. Chemistry & Biodiversity. [Link]

  • Purification of Laboratory Chemicals. (2017). Purification of Aromatic Amines. Butterworth-Heinemann. [Link]

  • Shaffer, C. L., et al. (2010). Drug metabolism in drug design and development: Basic concepts and practice. Springer. [Link]

Optimization

Technical Support Center: Recrystallization of 2-Fluoro-4-octylaniline

Topic: Optimization of Solvent Systems & Troubleshooting Oiling Out Target Molecule: 2-Fluoro-4-octylaniline (CAS: 2629323-67-5) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Introduction: The Amphi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems & Troubleshooting Oiling Out Target Molecule: 2-Fluoro-4-octylaniline (CAS: 2629323-67-5) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Introduction: The Amphiphilic Challenge

Welcome to the technical support hub for 2-Fluoro-4-octylaniline . This molecule presents a specific purification challenge due to its amphiphilic structure :

  • Polar Head: The aniline amine (

    
    ) and the ortho-fluorine atom create a localized polar region capable of hydrogen bonding.
    
  • Lipophilic Tail: The C8-octyl chain introduces significant Van der Waals character, making the molecule "greasy" and prone to high solubility in non-polar solvents.

This duality often leads to the most common failure mode: Oiling Out (Liquid-Liquid Phase Separation) rather than crystallization. This guide provides the protocols to overcome this.

Module 1: Solvent System Selection

The "Goldilocks" Zone

For 2-Fluoro-4-octylaniline, standard non-polar solvents (Hexane, Toluene) are often too effective, dissolving the octyl tail even at low temperatures (poor yield). Highly polar solvents (Water) are ineffective. You must target the intermediate polarity of the aniline head.

Recommended Solvent Systems
Solvent SystemTypeSuitabilityMechanism
Ethanol (95%) Single SolventHigh Dissolves lipophilic tail hot; polar head drives crystal packing upon cooling.
Ethanol / Water Binary SystemCritical Water acts as an anti-solvent to force the octyl chain out of solution. Best for maximizing yield.
Methanol Single SolventModerate Good for higher purity, but lower solubility for the octyl tail may require larger volumes.
Acetonitrile Single SolventSpecialist Use if alcohols fail. Excellent dipole alignment with the fluoro-aniline core.
Pentane Low TempAlternative Only for low-temperature crystallization (< -20°C) if the compound is a waxy solid.
Experimental Workflow: Solvent Screening

Do not commit your entire batch immediately. Use this logic flow to determine the optimal system for your specific crude purity.

SolventSelection Start Start: 100mg Crude Sample TestEtOH Add 1mL Ethanol (RT) Start->TestEtOH SolubleRT Dissolves at RT? TestEtOH->SolubleRT TooSoluble Too Soluble. Use Binary System. SolubleRT->TooSoluble Yes Heat Heat to Reflux (78°C) SolubleRT->Heat No AddWater Protocol A: Ethanol/Water Titration TooSoluble->AddWater SolubleHot Dissolves Hot? Heat->SolubleHot GoodSingle Protocol B: Single Solvent (Cool to -20°C) SolubleHot->GoodSingle Yes SwitchSolvent Switch to Acetonitrile or Ethyl Acetate SolubleHot->SwitchSolvent No

Figure 1: Decision matrix for selecting the optimal solvent system based on initial solubility observations.

Module 2: Troubleshooting "Oiling Out"

The Issue: You heat the solvent, dissolve the solid, and as it cools, you see oily droplets forming at the bottom or clouding the solution instead of crystals. The Cause: The melting point of the solvated 2-Fluoro-4-octylaniline is lower than the temperature at which the solution becomes saturated. The octyl chains are interacting with each other in a disordered liquid phase.

Recovery Protocol: The "Re-Dissolve & Seed" Method

Step 1: Halt Cooling. Immediately place the flask back into the heat source until the oil redissolves into a clear solution.

Step 2: Adjust the Solvent Balance.

  • If using Ethanol/Water: You likely added too much water (anti-solvent) too quickly. Add a small volume of hot Ethanol to increase solubility slightly.[1]

  • If using Single Solvent: You may need more solvent volume.[2] Add 10-15% more hot solvent.

Step 3: The Seeding Technique (Critical).

  • Allow the clear solution to cool very slowly (wrap the flask in foil or a towel).

  • When the temperature is just above the point where oiling occurred previously, add a seed crystal of pure 2-Fluoro-4-octylaniline.

    • No seed available? Dip a glass rod in the solution, let it dry in air until a crust forms, and re-dip it into the solution.

  • Agitation: Stir moderately. Oiling out is often kinetic; vigorous stirring can sometimes break oil droplets, but slow, consistent stirring promotes crystal growth on the seed.

OilingOut Oil Problem: Oiling Out Observed Reheat Step 1: Reheat to Clear Solution Oil->Reheat Adjust Step 2: Add 10% Good Solvent (Shift Phase Diagram) Reheat->Adjust CoolSlow Step 3: Slow Cool (Insulate Flask) Adjust->CoolSlow Seed Step 4: Add Seed Crystal at Metastable Zone CoolSlow->Seed Crystallize Result: Crystalline Solid Seed->Crystallize

Figure 2: Corrective workflow for converting an oiled-out phase into a crystalline solid.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is turning brown during recrystallization. What is happening?

Answer: Anilines are electron-rich and prone to oxidation, especially when heated in solution.

  • The Fix: Degas your solvents (sparge with Nitrogen/Argon for 10 mins) before heating. Perform the recrystallization under an inert atmosphere if possible. Minimize the time the solution spends at boiling point.

Q2: I have low recovery yield (<50%). The mother liquor is still dark.

Answer: The octyl chain makes the molecule highly soluble, even in cold alcohols.

  • The Fix:

    • Cool Lower: Do not stop at room temperature. Cool the flask to 0°C or -20°C (freezer) for 12 hours.

    • Second Crop: Concentrate the mother liquor (rotary evaporator) to half volume and repeat the cooling process to harvest a second crop of crystals.

Q3: Can I use Hexane or Heptane?

Answer: Generally, no . While the octyl chain loves Heptane, the solubility is often too high to get good recovery (the compound stays in the Heptane). Heptane is only useful if your main impurities are highly polar (tar/salts) and you are performing a "hot filtration" extraction rather than a true recrystallization.

Q4: The crystals are waxy and hard to filter.

Answer: This is typical for long-chain alkyl compounds.

  • The Fix: Use cold filtration . Chill your Buchner funnel and receiving flask before filtering. Wash the filter cake with extremely cold (-20°C) solvent (e.g., cold pentane or cold ethanol/water mix) to prevent the wash from dissolving your product.

Module 4: Advanced Protocol (Ethanol/Water)

Objective: Purification of 5g crude 2-Fluoro-4-octylaniline.

  • Dissolution: Place 5g crude solid in a 100mL Erlenmeyer flask. Add 15mL Ethanol .

  • Heating: Heat to gentle reflux (approx 80°C). If not fully dissolved, add Ethanol in 2mL increments until clear.

  • Anti-Solvent Addition: While maintaining reflux, add Deionized Water dropwise.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.[1][3]

  • Clearing: Add 1-2mL of hot Ethanol to clear the turbidity.

  • Cooling: Remove from heat. Place on a cork ring and cover with a beaker (slow cooling).

    • Observation: Watch for oiling.[2][4][5] If oil appears, refer to Module 2.

  • Crystallization: Once at room temperature, move to an ice bath (0°C) for 1 hour.

  • Filtration: Vacuum filter. Wash with 5mL of cold (0°C) 50:50 Ethanol/Water .

  • Drying: Dry under vacuum at room temperature (avoid heat to prevent melting).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of aromatic amines and solvent selection principles).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Authoritative source on purification of aniline derivatives).

  • Mettler Toledo. Oiling Out in Crystallization. (Technical guide on thermodynamics of Liquid-Liquid Phase Separation).

  • PubChem. 2-Fluoro-4-methylaniline Compound Summary. (Proxy data for physical properties of fluoro-alkyl-anilines).

Sources

Troubleshooting

Module 1: Transition Metal-Catalyzed Coupling (Buchwald-Hartwig)

Welcome to the Fluorine Chemistry Technical Center . This guide is structured as a dynamic troubleshooting interface for researchers encountering difficulties with Fluorinated Aniline Substitution .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Chemistry Technical Center .

This guide is structured as a dynamic troubleshooting interface for researchers encountering difficulties with Fluorinated Aniline Substitution . As Senior Application Scientists, we understand that fluorine's high electronegativity ($ \chi = 3.98 $) creates a "double-edged sword": it imparts desirable bioisosteric properties but drastically alters the electronic landscape of the aniline, leading to unique side reactions like hydrodefluorination , regio-scrambling , and catalyst poisoning .

Core Issue: Hydrodefluorination (HDF) & C-F Activation

Users often report that during Palladium-catalyzed cross-coupling, they observe significant amounts of defluorinated byproduct (where a -F is replaced by -H) rather than the desired C-N bond formation.

Troubleshooting Q&A

Q: Why is my catalyst ripping off the fluorine atom instead of coupling the amine? A: This is a competition between Reductive Elimination (forming your product) and


-Fluoride Elimination  (or oxidative addition into the C-F bond).
  • Mechanism: Fluorinated anilines are electron-deficient. If the metal center is not sufficiently crowded, the Palladium (

    
    ) can oxidatively add into the C-F bond (especially at ortho positions) or undergo 
    
    
    
    -elimination if the amine coordinates but fails to eliminate quickly.
  • Correction: You must accelerate the rate of C-N reductive elimination. This is best achieved using bulky, electron-rich biaryl phosphine ligands .

Q: Which ligand system should I switch to? A: Move away from simple phosphines like


 or bidentates like BINAP if you see defluorination. Use the "Dialkylbiaryl" class.
Ligand ClassRecommended LigandWhy it works
First Choice BrettPhos or tBuBrettPhos The extreme bulk prevents the Pd center from interacting with the small Fluorine atom, forcing the C-N coupling.
Alternative RuPhos Excellent for secondary amines; the steric bulk suppresses

-hydride/fluoride elimination.
Avoid

, dppf
Lacks the steric bulk to prevent C-F oxidative addition.

Q: Does base selection matter for preventing defluorination? A: Yes. Strong bases like NaOtBu can promote HDF via radical pathways or by stabilizing the defluorinated intermediate.

  • Protocol Shift: Switch to mild inorganic bases like

    
      or 
    
    
    
    . If solubility is an issue, use a phase transfer catalyst or a soluble organic base like DBU (though DBU can sometimes act as a reducing agent, so validate carefully).
Visual: The Competing Pathways

G Start Pd(II)-Amine Complex Path_Good Reductive Elimination (Fast with Bulky Ligands) Start->Path_Good  BrettPhos/RuPhos   Path_Bad C-F Activation / Beta-F Elimination Start->Path_Bad  Small Ligands   Product Desired C-N Product Path_Good->Product Side_Product Defluorinated Byproduct (HDF) Path_Bad->Side_Product

Caption: Kinetic competition between desired C-N bond formation (Green) and parasitic defluorination (Red). Bulky ligands bias the pathway upward.

Module 2: Nucleophilic Aromatic Substitution ( )

Core Issue: Regioselectivity & Leaving Group Competition

When using fluorinated nitrobenzenes as electrophiles, users often isolate the "wrong" isomer because Fluorine is both a director and a leaving group.

Troubleshooting Q&A

Q: I have a Chlorine and a Fluorine on my ring. Why did the nucleophile attack the Fluorine? A: In


, Fluorine is a better leaving group than Chlorine or Bromine .
  • The Reason: The rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. Fluorine’s high electronegativity stabilizes this anionic intermediate more effectively than Cl or Br, lowering the activation energy for the attack at the C-F position.

  • The Fix: If you want to displace the Cl and keep the F, you cannot use standard

    
    . You must switch to a Transition Metal-Catalyzed (Pd or Ni)  coupling, where the oxidative addition into C-Cl is faster than C-F.
    

Q: I am seeing multiple isomers when reacting a poly-fluorinated aniline precursor. How do I control this? A: Regioselectivity is dictated by the stabilization of the Meisenheimer complex.

  • Rule of Thumb: The nucleophile will attack the position para to the strongest electron-withdrawing group (like

    
    ) first. If that position is blocked, it attacks ortho.
    
  • Solvent Control:

    • Polar Aprotic (DMSO, DMF): Accelerates the reaction but erodes selectivity (makes the nucleophile "hotter").

    • Polar Protic (IPA, t-Amyl Alcohol): Slows the reaction but often improves regioselectivity by hydrogen-bonding to the nucleophile, making it more bulky and selective.

Protocol: Controlled for Fluorinated Substrates

Objective: Selective substitution of 2,4-difluoronitrobenzene at the 4-position.

  • Preparation: Dissolve 2,4-difluoronitrobenzene (1.0 equiv) in anhydrous THF (not DMF, to control rate).

  • Temperature: Cool the solution to -78°C (Cryogenic control is essential for selectivity).

  • Nucleophile Addition: Add the amine (1.0 equiv) slowly.

  • Base: Add LiHMDS (1.1 equiv) dropwise.

    • Why LiHMDS? It prevents the "proton shuttle" mechanism that can lead to side reactions seen with carbonate bases.

  • Warming: Allow to warm only to 0°C. Monitor by HPLC. Do not heat to reflux unless conversion is stalled.

Module 3: The "Lazy" Aniline (Nucleophilicity Issues)

Core Issue: Low Reactivity due to Electronic Deactivation

Fluorine atoms on the aniline ring pull electron density away from the nitrogen lone pair, dropping the pKa and making the aniline a poor nucleophile.

Troubleshooting Q&A

Q: My fluorinated aniline won't react with the alkyl halide, even at reflux. What now? A: The fluorine has lowered the pKa of your aniline (often to ~2.0 - 3.0), making it non-nucleophilic under neutral conditions.

  • The Fix: You must generate the Anilinium Anion .

  • Method: Instead of using a weak base scavenger (like

    
    ), use a stoichiometric strong base (NaH or LiHMDS) to deprotonate the aniline before adding the electrophile. The resulting amide anion (
    
    
    
    ) is a potent nucleophile, regardless of the fluorine substitution.

Q: Can I use acid catalysis? A: No. Fluorinated anilines are already so electron-poor that protonating the electrophile (e.g., in reductive amination) rarely helps enough to overcome the aniline's sluggishness. Base-mediated activation is superior.

Visual: Decision Tree for Method Selection

DecisionTree Start Substrate Analysis: Fluorinated Aniline + Electrophile Q1 Is the Electrophile an Aryl Halide? Start->Q1 Q2 Does the Aryl Halide have Nitro/Cyano groups? Q1->Q2 Yes Method_Deprotonate Method: Anion Generation (Use NaH/LiHMDS + Alkyl Halide) Q1->Method_Deprotonate No (Alkyl Halide) Method_SNAr Method: SNAr (Control Temp < 0°C) Q2->Method_SNAr Yes (Activated) Method_Pd Method: Buchwald-Hartwig (Use BrettPhos/RuPhos) Q2->Method_Pd No (Unactivated)

Caption: Logic flow for selecting the correct synthetic strategy based on electrophile activation.

References

  • BenchChem Technical Support. (2025).[1] Preventing Defluorination in Reactions with Fluoropyridines. BenchChem Application Notes. Link

  • Maiti, D., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health (PMC). Link

  • Luo, Y., et al. (2021).[2] Visible-Light-Induced Palladium-Catalyzed Selective Defluoroarylation. Journal of the American Chemical Society.[3] Link

  • Choi, J., et al. (2024).[3] Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia. eScholarship (University of California). Link

  • Wikipedia Contributors. (2025). Buchwald–Hartwig amination: Mechanism and Side Reactions. Wikipedia, The Free Encyclopedia. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 2-Fluoro-4-octylaniline

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 2-Fluoro-4-octylaniline , a critical intermediate in the synthesis of fluorinated liquid crystals and lipophilic pharmaceutical bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-Fluoro-4-octylaniline , a critical intermediate in the synthesis of fluorinated liquid crystals and lipophilic pharmaceutical bioisosteres.

Unlike standard alkyl anilines, this molecule presents unique spectral challenges due to


 spin-spin coupling  and amphiphilic aggregation  behavior in solution. This guide compares it against non-fluorinated and short-chain alternatives to isolate specific spectral signatures, ensuring accurate structural validation.

Structural Basis & Numbering Strategy

Before analyzing the spectrum, we must define the magnetic environment. The fluorine atom at the ortho position (C2) exerts a strong inductive effect ($ -I


 +R $), while the octyl chain at the para position (C4) adds significant lipophilicity.

Structure & Numbering:

  • C1: Amine ($ -NH_2 $) bearing carbon.

  • C2: Fluorine ($ -F $) bearing carbon.

  • C3: Aromatic Proton (Ortho to F).

  • C4: Octyl chain attachment.

  • C5: Aromatic Proton (Meta to F).

  • C6: Aromatic Proton (Para to F).

Key Spectral Zones:

  • Aromatic Zone (6.5 – 7.5 ppm): Complex splitting due to

    
     coupling.
    
  • Amine Zone (3.0 – 5.0 ppm): Broad singlet, solvent-dependent.

  • Aliphatic Zone (0.8 – 2.5 ppm): Characteristic octyl chain pattern.

Comparative Spectral Analysis

To validate the structure of 2-Fluoro-4-octylaniline, we compare it with 4-Octylaniline (to isolate the Fluorine effect) and 2-Fluoroaniline (to isolate the Octyl chain effect).

Table 1: Chemical Shift Comparison ( , 400 MHz)
Feature2-Fluoro-4-octylaniline (Target)4-Octylaniline (Control A)2-Fluoroaniline (Control B)Diagnostic Note

~3.60 ppm (Broad s)~3.55 ppm (Broad s)~3.70 ppm (Broad s)F-substitution slightly deshields the amine protons due to induction.
Ar-H (Ortho to N) H6: ~6.70 ppm (dd)H2/H6: ~6.60 ppm (d)H6: ~6.75 ppm (m)The H6 proton in the target is split by H5 (

) and potentially F (

, usually small).
Ar-H (Ortho to F) H3: ~6.85 ppm (dd)H3/H5: ~6.95 ppm (d)H3: ~7.00 ppm (m)Critical: H3 shows large

coupling (~10-12 Hz) absent in Control A.
Benzylic

~2.50 ppm (t)~2.50 ppm (t)N/AConfirms the octyl chain attachment at C4.
Terminal

~0.88 ppm (t)~0.88 ppm (t)N/AIntegration reference (3H).
Detailed Splitting Analysis (The "Fingerprint")

The most common error in analyzing this compound is misinterpreting the aromatic region as "multiplets." You must resolve the coupling constants (


) to confirm the position of the Fluorine atom.
  • H3 (Proton at C3):

    • Located between the Fluorine and the Octyl group.

    • Pattern: Doublet of Doublets (dd).

    • Coupling: Large coupling to Fluorine (

      
      ) and small meta-coupling to H5 (
      
      
      
      ).
  • H5 (Proton at C5):

    • Located between the Octyl group and H6.

    • Pattern: Doublet of Doublets (dd).

    • Coupling: Ortho-coupling to H6 (

      
      ) and meta-coupling to Fluorine (
      
      
      
      ).
  • H6 (Proton at C6):

    • Ortho to the amine.[1]

    • Pattern: Doublet (d) or broadened doublet.

    • Coupling: Ortho-coupling to H5 (

      
      ). Para-coupling to Fluorine is usually negligible.
      

Experimental Protocol: Overcoming Aggregation

Long-chain anilines like 2-Fluoro-4-octylaniline act as surfactants. In non-polar solvents at high concentrations, they form inverse micelles, causing peak broadening and loss of resolution.

Protocol: High-Resolution Acquisition
  • Solvent Selection:

    • Primary:Chloroform-d (

      
      ) . Best for solubilizing the octyl chain and preventing aggregation.
      
    • Alternative:DMSO-

      
       . Use only if you need to quantify the 
      
      
      
      protons (which appear as a sharp peak at ~4.8 ppm in DMSO due to reduced exchange). Note that DMSO may cause the octyl tail signals to broaden due to viscosity/solubility issues.
  • Concentration:

    • Target 5-10 mg in 0.6 mL solvent.

    • Warning: Do not exceed 20 mg/mL. Higher concentrations lead to viscosity broadening (T2 relaxation shortening).

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 5 seconds . The terminal methyl protons and quaternary carbons have long T1 relaxation times. Short D1 will skew integration values (e.g., the

      
       will integrate to < 3.0).
      
    • Scans: 16-32 scans are sufficient.

Workflow Visualization

The following diagram outlines the logical flow for assigning the spectrum, specifically distinguishing the target from its isomers (e.g., 3-Fluoro-4-octylaniline).

NMR_Analysis_Flow Start Crude Sample: 2-Fluoro-4-octylaniline Solvent Dissolve in CDCl3 (Prevent Micelle Formation) Start->Solvent Acquisition Acquire 1H NMR (D1 = 5s for Integration) Solvent->Acquisition Check_Aliphatic Check Aliphatic Region (0.8 - 2.5 ppm) Is Benzylic CH2 a Triplet? Acquisition->Check_Aliphatic Decision_Chain Chain Intact? Check_Aliphatic->Decision_Chain Decision_Chain->Start No (Repurify) Check_Aromatic Analyze Aromatic Region (6.5 - 7.0 ppm) Calculate J-Couplings Decision_Chain->Check_Aromatic Yes Calc_J Measure H3 Splitting Is 3J(H-F) ~11-12 Hz? Check_Aromatic->Calc_J Result_Correct CONFIRMED: 2-Fluoro-4-octylaniline Calc_J->Result_Correct Yes (Ortho F) Result_Isomer REJECT: Likely 3-Fluoro Isomer (J values differ) Calc_J->Result_Isomer No

Figure 1: Logic flow for structural validation, emphasizing the use of J-coupling constants to verify regiochemistry.

Results & Discussion

The "F-H" Coupling Signature

The defining feature of this spectrum is the H3 signal . In a non-fluorinated aniline, the protons meta to the nitrogen would appear as a standard doublet. In 2-Fluoro-4-octylaniline, the H3 proton is ortho to the fluorine atom.

  • Observation: You will see a "wide" doublet of doublets.

  • Mechanism: The

    
     nucleus (Spin 1/2, 100% abundance) couples strongly to the adjacent proton.
    
  • Verification: If the splitting is only ~8 Hz, you likely have the 3-fluoro isomer (where the fluorine is not ortho to the isolated proton). The target molecule must show the large ~11-12 Hz splitting constant.

Integration Validation

To ensure purity, normalize the integral of the terminal methyl group (


) at ~0.88 ppm to 3.00 .
  • The benzylic

    
     (2.50 ppm) must integrate to 2.00 .
    
  • The aromatic region must integrate to 3.00 total protons.

  • Deviation: If the aromatic region integrates to 4.0, your starting material (4-octylaniline) was not fully fluorinated.

Application Note: Stability

The 2-fluoro substituent significantly increases the metabolic stability of the aniline ring compared to 4-octylaniline by blocking the metabolically active ortho position, making this compound a superior candidate for drug development workflows [1].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on F-H coupling constants). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for standard 4-octylaniline and 2-fluoroaniline spectra). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Source for standard J-coupling values). Link

Sources

Comparative

A Comparative Guide to the Characterization of 2-Fluoro-4-octylaniline: FTIR vs. Mass Spectrometry

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Fluoro-4-octylaniline, a substituted aniline, presents a unique analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Fluoro-4-octylaniline, a substituted aniline, presents a unique analytical challenge due to its combination of a halogenated aromatic ring, a primary amine group, and a long alkyl chain. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of this molecule. The discussion will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret anticipated data, offering a holistic understanding of their respective strengths and limitations in this context.

The Analytical Imperative: Why Characterize 2-Fluoro-4-octylaniline?

Substituted anilines are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2][3] The specific substituents on the aniline ring profoundly influence the molecule's physicochemical properties, bioactivity, and metabolic fate. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the octyl chain imparts significant lipophilicity. Therefore, unambiguous confirmation of the structure of 2-Fluoro-4-octylaniline is a critical step in any research and development pipeline.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint.

Expected FTIR Spectral Features of 2-Fluoro-4-octylaniline

Based on the known absorption ranges of characteristic functional groups, the FTIR spectrum of 2-Fluoro-4-octylaniline is expected to exhibit several key peaks.[4][5]

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
N-H (Primary Amine)Asymmetric & Symmetric Stretch3400-3300 (two bands)Confirms the presence of the primary amine.[5]
N-H (Primary Amine)Scissoring (Bending)1650-1580Further evidence of the -NH₂ group.[5]
C-H (Alkyl)Stretching2950-2850Indicates the presence of the octyl chain.
C-H (Aromatic)Stretching3100-3000Confirms the aromatic ring.
C=C (Aromatic)Ring Stretching1600-1450Characteristic of the benzene ring.
C-N (Aromatic Amine)Stretching1335-1250Strong absorption confirming the amine-ring linkage.[5]
C-F (Aryl Fluoride)Stretching1250-1000Indicates the presence of the fluorine substituent.
Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.[6]

  • Sample Application: Place a small amount of liquid or solid 2-Fluoro-4-octylaniline directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FTIR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[6]

  • Data Processing: The resulting spectrum is processed to identify the positions and intensities of the absorption bands.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable insights into its structure.[9][10]

Expected Mass Spectrum of 2-Fluoro-4-octylaniline

The molecular formula of 2-Fluoro-4-octylaniline is C₁₄H₂₂FN, and its molecular weight is approximately 223.33 g/mol .[11]

Key Expected Ions:

Ion m/z (Expected) Significance
[M]⁺˙223The molecular ion, confirming the molecular weight.
[M-CH₃]⁺208Loss of a methyl group from the octyl chain.
[M-C₇H₁₅]⁺124Loss of a heptyl radical via benzylic cleavage, a common fragmentation pathway for alkylbenzenes.
[C₈H₁₇]⁺113The octyl carbocation.

The fragmentation of the octyl chain is expected to produce a series of peaks separated by 14 Da (corresponding to CH₂ groups).[9] The presence of the fluorine atom and the aromatic ring will influence the relative abundance of these fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that separates volatile compounds in the gas phase before their detection by mass spectrometry.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 2-Fluoro-4-octylaniline in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port of the gas chromatograph.

    • Column: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

    • Temperature Program: A temperature gradient is typically used to ensure efficient separation and elution of the compound.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[7]

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparative Analysis: FTIR vs. Mass Spectrometry

Feature FTIR Spectroscopy Mass Spectrometry
Information Provided Functional groups present.Molecular weight and structural information from fragmentation.
Sample Requirement Relatively large amount (mg scale for ATR).Very small amount (ng to pg scale).
Sample State Solid, liquid, or gas.Requires a volatile or soluble sample for GC-MS or LC-MS.
Destructive? Generally non-destructive.Destructive.
Isomer Differentiation Can distinguish between some isomers (e.g., positional isomers may have different fingerprint regions).Can often distinguish between isomers based on their unique fragmentation patterns.
Quantitative Analysis Possible with calibration, but generally less precise than chromatographic methods.Can be highly quantitative, especially when coupled with a separation technique like GC or LC.

Complementary Techniques for a Complete Picture

While FTIR and Mass Spectrometry are powerful tools, a comprehensive characterization of 2-Fluoro-4-octylaniline would also benefit from:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom, confirming the connectivity of the atoms in the molecule.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for the analysis of less volatile or thermally labile compounds.[13][14][15]

Conclusion

Both FTIR and Mass Spectrometry provide critical and complementary information for the characterization of 2-Fluoro-4-octylaniline. FTIR offers a rapid confirmation of the presence of key functional groups, such as the primary amine and the alkyl chain. Mass Spectrometry, on the other hand, provides the definitive molecular weight and crucial structural details through the analysis of fragmentation patterns. For unambiguous structural elucidation and purity assessment, a multi-technique approach incorporating NMR and a chromatographic method like HPLC is highly recommended. This integrated analytical strategy ensures the scientific rigor required in modern research and drug development.

Experimental Workflows

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample 2-Fluoro-4-octylaniline Sample Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Correlate Correlate Peaks to Functional Groups Identify_Peaks->Correlate

Caption: Workflow for FTIR analysis of 2-Fluoro-4-octylaniline using ATR.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate Separate on GC Column Inject->Separate Ionize Ionize in MS Source Separate->Ionize Analyze Analyze by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Identify_M_ion Identify Molecular Ion Peak Generate_Spectrum->Identify_M_ion Analyze_Fragments Analyze Fragmentation Pattern Identify_M_ion->Analyze_Fragments Propose_Structure Confirm Structure Analyze_Fragments->Propose_Structure

Caption: Workflow for GC-MS analysis of 2-Fluoro-4-octylaniline.

References

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology - ACS Publications - ACS.org.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed. PubMed.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology - ACS Publications.
  • [Influence of solvents on IR spectrum of arom
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Chemistry LibreTexts.
  • IR: amines. University of Calgary.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. Indonesian Journal of Science & Technology.
  • FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes - wwjmrd. World Wide Journal of Multidisciplinary Research and Development.
  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Deriv
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International.
  • Spectroscopic and Analytical Profile of 2-Fluoro-4-thiocyanatoaniline: A Technical Guide - Benchchem. Benchchem.
  • mass spectra - fragmentation p
  • Quantification of aniline and N-methylaniline in indigo - PMC - NIH.
  • Fragmentation Patterns.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - ThermoFisher. Thermo Fisher Scientific.
  • 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • 2629323-67-5 | MFCD32875864 | 2-Fluoro-4-octylaniline | AA Blocks. AA Blocks.
  • Figure S2: All alpha functions for the ortho halogenated anilines are... - ResearchGate.
  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Chemistry LibreTexts.
  • 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem. PubChem.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia.
  • 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9 | Ossila. Ossila.
  • Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections | PLOS One - Research journals. PLOS One.
  • Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections - PMC.
  • Fourier transform infrared (FTIR) spectromicroscopic characterization of stem-like cell populations in human esophageal normal and adenocarcinoma cell lines - Analyst (RSC Publishing). Royal Society of Chemistry.
  • Use of FTIR and mass spectrometry for characterization of glyc

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Validation

Comparing reactivity of 2-Fluoro-4-octylaniline vs 2,6-Difluoro-4-octylaniline

An In-Depth Technical Guide to the Comparative Reactivity of 2-Fluoro-4-octylaniline and 2,6-Difluoro-4-octylaniline Introduction In the landscape of medicinal chemistry and materials science, the strategic placement of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of 2-Fluoro-4-octylaniline and 2,6-Difluoro-4-octylaniline

Introduction

In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine atoms on aromatic scaffolds is a cornerstone of molecular design. Fluorination can profoundly alter a molecule's metabolic stability, lipophilicity, pKa, and binding interactions. This guide provides a detailed comparative analysis of the reactivity of two closely related octylanilines: 2-Fluoro-4-octylaniline and 2,6-Difluoro-4-octylaniline. Understanding the nuanced differences in their chemical behavior is critical for researchers and drug development professionals seeking to leverage these building blocks in complex synthetic pathways.

This document moves beyond a simple catalog of properties, delving into the electronic and steric principles that govern their reactivity. We will explore their comparative basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution, supported by validated experimental protocols and quantitative data.

The Decisive Influence of Fluorine Substitution: Electronic and Steric Effects

The reactivity of an aniline is primarily dictated by the availability of the nitrogen lone pair and the electron density of the aromatic ring. The number and position of fluorine substituents create a dramatic divergence in these properties between our two subject molecules.

Electronic Effects: Fluorine exerts two opposing electronic influences: a powerful, distance-dependent electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M).[1]

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density from the aromatic ring through the sigma (σ) bond framework. In 2,6-Difluoro-4-octylaniline, the additive -I effect of two ortho-fluorines results in a significantly more electron-deficient aromatic ring and a less available nitrogen lone pair compared to the monofluorinated analogue.

  • Resonance Effect (+M): The lone pairs on fluorine can be delocalized into the π-system of the ring, increasing electron density, particularly at the ortho and para positions.[1] However, the potent -I effect of fluorine overwhelmingly dominates its +M effect.

Steric Effects: The placement of substituents in the ortho positions relative to the amino group introduces steric hindrance.

  • 2-Fluoro-4-octylaniline: Possesses one fluorine atom flanking the amino group, creating moderate steric bulk.

  • 2,6-Difluoro-4-octylaniline: The two ortho-fluorine atoms create a sterically crowded environment around the amino group. This "ortho effect" can hinder the approach of reactants and affect the geometry of reaction intermediates and transition states.[2][3]

The interplay of these electronic and steric factors is the primary determinant of the differing reactivity profiles.

G cluster_0 2-Fluoro-4-octylaniline cluster_1 2,6-Difluoro-4-octylaniline a Structure A a_effects Electronic Effects: - Strong -I Effect (1x F) - Weak +M Effect (1x F) Steric Effects: - Moderate hindrance at NH2 reactivity Reactivity Profile a_effects->reactivity Higher Basicity Higher Nucleophilicity More Reactive in EAS b Structure B b_effects Electronic Effects: - Very Strong -I Effect (2x F) - Weak +M Effect (2x F) Steric Effects: - Significant hindrance at NH2 b_effects->reactivity Lower Basicity Lower Nucleophilicity Less Reactive in EAS

Caption: Electronic and steric effects influencing reactivity.

Comparative Reactivity Analysis

We will now examine three key areas of reactivity: basicity of the amine, reactivity towards electrophilic aromatic substitution, and oxidation potential.

Basicity and Nucleophilicity of the Amino Group

The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair to accept a proton. This property is highly correlated with its nucleophilicity in many reactions.

  • 2-Fluoro-4-octylaniline: The single ortho-fluorine atom reduces the basicity compared to unsubstituted aniline due to its electron-withdrawing nature.[4]

  • 2,6-Difluoro-4-octylaniline: The combined inductive effect of two fluorine atoms drastically reduces the electron density on the nitrogen. Furthermore, the steric hindrance from the two ortho-substituents can impede solvation of the conjugate acid, further decreasing basicity—a classic example of the ortho effect.[2]

Prediction: 2,6-Difluoro-4-octylaniline is a significantly weaker base and a poorer nucleophile than 2-Fluoro-4-octylaniline.

CompoundPredicted pKa (Conjugate Acid)Predicted Reactivity (vs. Acyl Chloride)
2-Fluoro-4-octylanilineHigherFaster
2,6-Difluoro-4-octylanilineLowerSlower
Caption: Predicted basicity and nucleophilicity trends.
Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. The amino group is a powerful activating, ortho-para directing group, while fluorine is a deactivating, ortho-para director.[1][5]

  • 2-Fluoro-4-octylaniline: The ring is strongly activated by the amino group, with some deactivation from the fluorine. Electrophilic attack is directed to the positions ortho and para to the activating amino group. The para position is blocked by the octyl group, making the C6 position (ortho to -NH2, meta to -F) the most probable site for substitution.

  • 2,6-Difluoro-4-octylaniline: The ring is substantially deactivated by the two fluorine atoms. The only available positions for substitution are meta to the amino group (C3 and C5), which are strongly disfavored. While the amino group directs para, this position is blocked. Consequently, this compound is highly resistant to electrophilic aromatic substitution.

Prediction: 2-Fluoro-4-octylaniline will undergo electrophilic aromatic substitution, such as bromination, much more readily than 2,6-Difluoro-4-octylaniline, which is expected to be largely unreactive under standard conditions.

EAS_Mechanism A_Start Reactant A A_Int Wheland Intermediate (More Stable, Charge Delocalized) A_Start->A_Int Fast A_Prod Brominated Product A_Int->A_Prod Fast B_Start Reactant B B_Int Wheland Intermediate (Less Stable, Inductive Destabilization) B_Start->B_Int Very Slow B_Prod No/Slow Reaction B_Int->B_Prod

Caption: Comparative stability of intermediates in EAS.

Oxidation Potential

The one-electron oxidation potential is a measure of the ease with which a molecule can lose an electron. For anilines, this involves the removal of an electron from the π-system. Electron-withdrawing groups make the molecule more electron-poor and thus more difficult to oxidize, resulting in a higher oxidation potential.[6][7][8]

  • 2-Fluoro-4-octylaniline: The single fluorine atom increases the oxidation potential relative to a non-fluorinated aniline.

  • 2,6-Difluoro-4-octylaniline: The strong, additive electron-withdrawing character of two fluorines will make this molecule significantly harder to oxidize.

Prediction: 2,6-Difluoro-4-octylaniline will have a higher (more positive) oxidation potential than 2-Fluoro-4-octylaniline.

CompoundPredicted Oxidation Potential (Epa)
2-Fluoro-4-octylanilineLower
2,6-Difluoro-4-octylanilineHigher
Caption: Predicted oxidation potential trends.

Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, the following standardized protocols can be employed.

Protocol: Comparative Bromination (EAS Reactivity)

This protocol uses a mild brominating agent to compare the susceptibility of the two anilines to electrophilic aromatic substitution. The reaction progress is monitored over time to assess relative rates.

Materials:

  • 2-Fluoro-4-octylaniline

  • 2,6-Difluoro-4-octylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • HPLC system with a C18 column

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare 0.1 M stock solutions of 2-Fluoro-4-octylaniline, 2,6-Difluoro-4-octylaniline, and NBS in anhydrous acetonitrile.

  • Reaction Setup: In two separate, identical reaction vials, place 1.0 mL of the 2-Fluoro-4-octylaniline stock solution in one and 1.0 mL of the 2,6-Difluoro-4-octylaniline stock solution in the other.

  • Initiation: At time t=0, add 1.0 mL of the NBS stock solution (1.0 equivalent) to each vial simultaneously. Stir the reactions at room temperature, protected from light.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction. Immediately quench the aliquot in 950 µL of a 90:10 acetonitrile/water mobile phase mixture.

  • Analysis: Analyze the quenched aliquots by HPLC to determine the percentage of starting material remaining.

  • Causality: The choice of NBS provides a source of electrophilic bromine under neutral conditions, avoiding protonation of the aniline which would lead to extreme deactivation. Acetonitrile is a suitable polar aprotic solvent. Monitoring by HPLC allows for accurate quantitative comparison of reaction rates.

Caption: Workflow for comparative bromination experiment.

Protocol: Measurement of Oxidation Potential by Cyclic Voltammetry (CV)

This electrochemical method provides a direct measure of the ease of oxidation for each compound.

Materials:

  • 2-Fluoro-4-octylaniline

  • 2,6-Difluoro-4-octylaniline

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar supporting electrolyte

  • Acetonitrile (anhydrous, electrochemical grade)

  • Potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)

Procedure:

  • Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.

  • Analyte Solutions: Prepare two separate 1 mM solutions of 2-Fluoro-4-octylaniline and 2,6-Difluoro-4-octylaniline in the electrolyte solution.

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly, and dry before each measurement.

  • CV Measurement:

    • Fill the electrochemical cell with the analyte solution.

    • Run a cyclic voltammogram, typically scanning from 0 V to a potential sufficiently positive to observe the oxidation peak (e.g., +1.5 V vs. Ag/AgCl) and back. A scan rate of 100 mV/s is standard.

    • Record the anodic peak potential (Epa) for the irreversible oxidation of the aniline.

  • Data Comparison: Repeat the measurement for the second compound. A more positive Epa value indicates a greater resistance to oxidation.

  • Causality: CV is a highly sensitive and standard technique for determining redox potentials.[7][8] The supporting electrolyte is necessary to ensure conductivity of the solution, and an anhydrous aprotic solvent is used to avoid proton-coupled electron transfer events that would complicate the voltammogram.

Conclusion

The addition of a second ortho-fluorine atom in transitioning from 2-Fluoro-4-octylaniline to 2,6-Difluoro-4-octylaniline imposes profound changes in chemical reactivity. Our analysis, grounded in fundamental principles of electronic and steric effects, leads to clear, testable predictions:

  • 2,6-Difluoro-4-octylaniline is significantly less basic and less nucleophilic due to the powerful combined inductive electron withdrawal and steric hindrance around the amino group.

  • 2,6-Difluoro-4-octylaniline is far less susceptible to electrophilic aromatic substitution as a result of severe ring deactivation.

  • 2,6-Difluoro-4-octylaniline possesses a higher oxidation potential , reflecting its greater resistance to electron removal.

These differences are not subtle and have significant implications for synthetic strategy. While 2-Fluoro-4-octylaniline behaves as a relatively typical, albeit moderately deactivated, aniline, 2,6-Difluoro-4-octylaniline should be regarded as a substantially less reactive building block, particularly in reactions involving the aromatic ring or the amino group's nucleophilicity. For drug development professionals, this decreased reactivity can be an asset, potentially leading to greater metabolic stability and altered pharmacokinetic profiles. This guide provides the foundational understanding and experimental framework necessary to make informed decisions when incorporating these valuable fluorinated synthons into molecular design.

References

  • ScienceDirect. (n.d.). Fluoroaniline. Retrieved from [Link]

  • Tratnyek, P. G., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(3), 339-353. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). Retrieved from [Link]

Sources

Comparative

Foreword: The Analytical Imperative for Novel Intermediates

An Executive Guide to the Qualification and Comparative Analysis of Reference Standards for 2-Fluoro-4-octylaniline In the landscape of modern drug development and materials science, the demand for novel chemical entitie...

Author: BenchChem Technical Support Team. Date: February 2026

An Executive Guide to the Qualification and Comparative Analysis of Reference Standards for 2-Fluoro-4-octylaniline

In the landscape of modern drug development and materials science, the demand for novel chemical entities with tailored properties is incessant. 2-Fluoro-4-octylaniline, a substituted aromatic amine, represents a class of versatile intermediates whose unique combination of a lipophilic alkyl chain, a reactive amino group, and an electron-withdrawing fluorine atom makes it a valuable building block. However, its utility is directly proportional to its purity. The accurate quantification of 2-Fluoro-4-octylaniline and the diligent profiling of its potential impurities are non-negotiable for ensuring the reproducibility of synthetic routes, the safety of final active pharmaceutical ingredients (APIs), and the integrity of clinical trial data.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, practical framework for establishing a high-quality reference standard for 2-Fluoro-4-octylaniline. We will move beyond mere protocol recitation to explore the scientific rationale behind methodological choices, comparing the performance of orthogonal analytical techniques to construct a self-validating system of characterization. The objective is to empower researchers, analytical chemists, and quality control professionals to make informed decisions in the qualification and application of reference standards, ensuring data integrity from the bench to regulatory submission.

The Hierarchy of Reference Standards: Beyond a Simple Certificate of Analysis

Not all standards are created equal. The term "reference standard" exists on a spectrum of quality and metrological traceability. Understanding this hierarchy is fundamental to its correct application.

  • Primary Standard: The pinnacle of the hierarchy. Its purity has been determined by a primary method (e.g., quantitative NMR) without reference to another substance. It is typically certified by a national metrology institute.

  • Certified Reference Material (CRM): A highly characterized standard, produced in accordance with ISO 17034, with a certified value for a specific property (e.g., purity), an associated uncertainty, and metrological traceability.[1] These are suitable for critical applications like method validation and calibration.[1]

  • Secondary Standard: A standard whose value is assigned by comparison to a primary standard or CRM.[1] These are workhorses in routine QC labs for release testing and are qualified against a primary reference.

For a novel intermediate like 2-Fluoro-4-octylaniline, a well-characterized in-house primary or secondary standard is often the starting point. This guide details the rigorous process required to qualify a batch of material for this purpose.

The Analytical Gauntlet: Choosing the Right Tools for Characterization

The qualification of a reference standard relies on the principle of orthogonality —using multiple, dissimilar analytical techniques to assess purity. If different methods yield concordant results, it builds confidence in the assigned purity value. For 2-Fluoro-4-octylaniline, we will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Workflow for Reference Standard Qualification

The following diagram outlines the comprehensive workflow for qualifying a candidate batch of 2-Fluoro-4-octylaniline as a reference standard.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Finalization ID_Start Candidate Material Batch NMR_Spec NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ID_Start->NMR_Spec MS_Spec Mass Spectrometry (Confirm MW) NMR_Spec->MS_Spec FTIR_Spec FTIR Spectroscopy (Functional Groups) MS_Spec->FTIR_Spec ID_Confirm Structure Confirmed? FTIR_Spec->ID_Confirm Purity_Start Confirmed Material ID_Confirm->Purity_Start Yes HPLC HPLC-UV (Organic Impurities) Purity_Start->HPLC GC GC-MS (Volatile Impurities) Purity_Start->GC qNMR qNMR (Absolute Purity) Purity_Start->qNMR KF Karl Fischer (Water Content) Purity_Start->KF TGA TGA (Non-Volatile Residue) Purity_Start->TGA Assay_Calc Mass Balance Calculation (Assay Assignment) HPLC->Assay_Calc GC->Assay_Calc qNMR->Assay_Calc KF->Assay_Calc TGA->Assay_Calc Final_Cert Generate Certificate of Analysis Assay_Calc->Final_Cert Stability Initiate Stability Study Final_Cert->Stability

Caption: Workflow for the comprehensive qualification of a 2-Fluoro-4-octylaniline reference standard.

Comparative Performance Analysis: HPLC vs. GC vs. qNMR

The core of our evaluation rests on analyzing a hypothetical batch of 2-Fluoro-4-octylaniline containing plausible process-related impurities. Let's assume a synthesis involving the alkylation of 2-fluoroaniline, which could lead to impurities such as the starting material (Impurity A), an regioisomer (Impurity B: 3-Fluoro-4-octylaniline), and an oxidation by-product (Impurity C).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for analyzing non-volatile organic compounds.[2][3] For aromatic amines, reversed-phase HPLC with UV detection is highly effective.[2][3] The acidic nature of the mobile phase is crucial; adding an acid like formic or acetic acid protonates the aniline moiety, preventing peak tailing and ensuring sharp, symmetrical peaks.

Experimental Data (Illustrative)

Parameter2-Fluoro-4-octylanilineImpurity A (2-Fluoroaniline)Impurity B (Isomer)Impurity C (Oxidized)
Retention Time (min) 8.522.158.216.45
Resolution (Rs) -15.6 (vs. Impurity C)1.8 (vs. Main Peak)9.8 (vs. Main Peak)
Relative Response Factor 1.001.351.020.88
Area % (Corrected) 99.65%0.08%0.15%0.12%

Causality & Insights:

  • Expertise: The long octyl chain imparts significant hydrophobicity, leading to a strong retention on a C18 column and a late elution time (8.52 min). The un-alkylated starting material (Impurity A) is far more polar and elutes very early. The regioisomer (Impurity B) has very similar polarity, resulting in a challenging, close-eluting peak with a resolution of only 1.8. This highlights the necessity of a highly efficient column and optimized gradient to achieve separation.

  • Trustworthiness: According to ICH guidelines, a resolution (Rs) > 1.5 is generally considered acceptable for baseline separation.[4] The value of 1.8 indicates the method is specific and capable of resolving this critical isomeric impurity. The use of corrected area percentages, applying relative response factors determined from isolated impurity standards, is essential for accurate quantification.

Gas Chromatography (GC)

GC is ideal for volatile and thermally stable compounds.[2] While 2-Fluoro-4-octylaniline is sufficiently volatile, primary amines can exhibit poor peak shape on standard GC columns due to interactions with active sites. Derivatization is often recommended, but a modern, well-deactivated column can often provide acceptable results without this extra step.[5]

Experimental Data (Illustrative)

Parameter2-Fluoro-4-octylanilineImpurity A (2-Fluoroaniline)Impurity B (Isomer)Impurity D (Solvent)
Retention Time (min) 12.785.3112.653.11
Peak Tailing Factor 1.31.61.41.1
Area % 99.71%0.07%0.16%0.06%

Causality & Insights:

  • Expertise: The elution order is based on boiling points and polarity. The isomer (Impurity B) has a nearly identical boiling point, making its separation from the main peak extremely difficult (co-elution is possible). This demonstrates a potential weakness of GC for this specific impurity profile compared to HPLC. However, GC excels at detecting and quantifying volatile impurities like residual synthesis solvents (Impurity D), which HPLC might miss.

  • Trustworthiness: The peak tailing factor for the amines is >1.2, indicating some on-column interaction. While not perfect, it may be acceptable depending on the method's purpose. This reinforces the need for method validation to ensure precision and accuracy are not compromised. The GC-MS data provides definitive identification of the peaks, adding a layer of confidence.

Quantitative NMR (qNMR)

qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight. It does not require a reference standard of the analyte itself. For 2-Fluoro-4-octylaniline, both ¹H and ¹⁹F NMR can be utilized. ¹⁹F NMR is particularly powerful as it offers a wide chemical shift range, low background noise, and a specific signal for the fluorine-containing molecule.[6]

Experimental Data (Illustrative - ¹H qNMR)

ParameterValue
Internal Standard Maleic Anhydride (Certified)
Analyte Signal Integral Aromatic Protons (3H)
Internal Standard Signal Integral Olefinic Protons (2H)
Calculated Purity (Assay) 99.7% (w/w)

Causality & Insights:

  • Expertise: The choice of internal standard is critical. Maleic anhydride is selected because it is non-volatile, highly pure, and has sharp proton signals in a region of the spectrum (around 7.0 ppm) that does not overlap with the analyte's signals. The calculation relies on the direct relationship between the number of protons and the signal integral.

  • Trustworthiness: qNMR provides an absolute purity value that is independent of the analyte's structure or detector response, unlike chromatographic methods. This makes it an authoritative technique for anchoring the purity of a primary or secondary standard. The result of 99.7% is in excellent agreement with the purity values obtained from HPLC and GC, demonstrating the orthogonal nature of the methods and providing very high confidence in the final assigned value.

Summary of Comparative Analysis

The following table summarizes the strengths and weaknesses of each technique for the analysis of 2-Fluoro-4-octylaniline.

Analytical TechniqueStrengthsWeaknessesBest For...
HPLC-UV Excellent resolution of non-volatile impurities and isomers. High precision and robustness.May not detect highly volatile impurities. Requires response factors for highest accuracy.Routine purity testing, stability studies, resolving critical isomers.
GC-MS Superior for identifying and quantifying volatile impurities (e.g., residual solvents). Provides structural confirmation via MS.Poorer resolution for high-boiling isomers. Potential for peak tailing with primary amines.Detecting volatile/semi-volatile impurities, confirming identity.
qNMR Primary method for absolute purity assignment without a specific reference standard. Highly accurate and precise.Lower sensitivity than chromatographic methods. Requires a certified internal standard and specialized expertise.Certifying primary reference standards, orthogonal confirmation of assay.
Decision Logic for Method Selection

Method_Selection_Logic Start Analytical Goal Goal1 Certify Primary Reference Standard? Start->Goal1 Goal2 Routine QC Purity Test (Known Impurity Profile)? Start->Goal2 Goal3 Identify Unknown Volatile Impurity? Start->Goal3 Goal1->Goal2 No Use_qNMR Use qNMR Goal1->Use_qNMR Yes Goal2->Goal3 No Use_HPLC Use Validated HPLC Method Goal2->Use_HPLC Yes Use_GCMS Use GC-MS Goal3->Use_GCMS Yes Orthogonal Use HPLC/GC as Orthogonal Check Use_qNMR->Orthogonal

Caption: Decision tree for selecting the appropriate analytical technique based on the specific task.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols that serve as a validated starting point for the analysis of 2-Fluoro-4-octylaniline. All methods must be fully validated according to ICH Q2(R1) guidelines.[4][7]

Protocol 1: Purity Determination by HPLC-UV
  • System: HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of 2-Fluoro-4-octylaniline and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The resolution between 2-Fluoro-4-octylaniline and its critical isomer should be ≥ 1.5.

Protocol 2: Impurity Profiling by GC-MS
  • System: Gas chromatograph with a mass selective detector.

  • Column: A low-bleed, mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film, 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temp: 290 °C.

  • MS Ion Source Temp: 230 °C.

  • Mass Range: Scan from 40 to 450 m/z.

  • Sample Preparation: Dissolve ~10 mg of 2-Fluoro-4-octylaniline in 1 mL of high-purity Methanol or Methylene Chloride.

Protocol 3: Assay Determination by ¹H qNMR
  • System: NMR Spectrometer (≥ 400 MHz).

  • Internal Standard (IS): Certified Maleic Anhydride.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 2-Fluoro-4-octylaniline into a clean vial.

    • Accurately weigh ~10 mg of the Maleic Anhydride IS into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Acquire a quantitative ¹H spectrum with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for good signal-to-noise.

  • Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the aromatic protons).

    • Integrate the olefinic proton signal for the Maleic Anhydride IS (~7.3 ppm).

  • Calculation: Use the standard qNMR equation to calculate the purity (w/w) of the analyte, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Li, Z., & Lee, H. K. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(10), 2365–2370. [Link]

  • Krämer, I., & Jekel, M. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Water Research, 35(16), 3847–3856. [Link]

  • Stalcup, A. M., & Williams, K. L. (1994). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 32(1), 1-5. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubChem. 2-Fluoro-4-methylaniline. [Link]

  • AA Blocks. 2-Fluoro-4-octylaniline. [Link]

  • Everett, T. S. (1995). Structure Determination. In Organofluorine Chemistry: Principles and Commercial Applications (pp. 99-118). Springer, Boston, MA. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Fluoro-4-octylaniline

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-4-octylaniline. As a halogenated aromatic amine, this compound requires meticulous handling and disposal to e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-4-octylaniline. As a halogenated aromatic amine, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for managing this hazardous waste.

Hazard Identification and Risk Assessment: Understanding the "Why"

2-Fluoro-4-octylaniline, while specific data is limited, belongs to the family of aromatic amines and halogenated organic compounds. Aromatic amines are a class of chemicals known for their potential toxicity, with some being recognized as carcinogens.[1][2][3] The introduction of a fluorine atom and an octyl group to the aniline structure influences its reactivity, solubility, and potential environmental fate.

Based on data for structurally similar compounds such as 4-octylaniline and other fluoroanilines, we can infer the following primary hazards:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4][5] Aromatic amines can be absorbed through the skin and may cause systemic effects.[3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or aerosols.[4][6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[6] For instance, 4-octylaniline is classified as very toxic to aquatic life with long-lasting effects.[6]

Due to these potential hazards, 2-Fluoro-4-octylaniline must be treated as hazardous waste. Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited.[7]

Essential Personal Protective Equipment (PPE)

Before handling 2-Fluoro-4-octylaniline for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thickness.[7]Protects against skin contact and absorption. Aromatic amines can permeate some types of gloves, so it is crucial to use the appropriate material.[8]
Eye Protection Chemical safety goggles or a face shield.[7][9]Prevents splashes and contact with eyes, which can cause serious irritation.[4]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[7]Avoids inhalation of any potential dust or vapors.[5]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of waste containing 2-Fluoro-4-octylaniline.

Step 1: Waste Segregation

  • Isolate Halogenated Waste: Isolate waste containing 2-Fluoro-4-octylaniline from other waste streams. Specifically, it must be segregated as halogenated organic waste .[7] This is critical as disposal methods for halogenated and non-halogenated waste often differ.[7]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides to prevent hazardous reactions.[6][10]

Step 2: Waste Collection and Containerization

  • Use a Designated Container: Collect all waste containing 2-Fluoro-4-octylaniline (including pure compound, solutions, and contaminated materials like gloves and wipes) in a designated, leak-proof, and chemically compatible container.[7][11] The original container can be a suitable choice.[6]

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "2-Fluoro-4-octylaniline," and the approximate concentration and quantity.[7][11] The date of accumulation should also be included.[11]

  • Keep the Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[4][7]

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Storage Conditions: The storage area should be a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and incompatible materials.[7][10]

  • Secondary Containment: Ensure the storage area has secondary containment to control any potential leaks or spills.[7]

Step 4: Arranging for Disposal

  • Contact Your EHS Office: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations for hazardous waste disposal. Chemical waste generators are responsible for ensuring their waste is classified and disposed of correctly.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Fluoro-4-octylaniline.

Start Waste Generation (2-Fluoro-4-octylaniline) HazardID Hazard Identification (Halogenated Aromatic Amine) Start->HazardID PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) HazardID->PPE Segregation Waste Segregation (Halogenated Organic Waste) PPE->Segregation Containerization Containerization & Labeling ('Hazardous Waste', Chemical Name) Segregation->Containerization Storage Secure Storage (Cool, Dry, Ventilated, Secondary Containment) Containerization->Storage EHS Contact EHS for Pickup (Follow Institutional Procedures) Storage->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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